2-(1H-benzimidazol-2-ylthio)aniline hydrochloride
Description
BenchChem offers high-quality 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUCHIOJLGVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583279 | |
| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69104-73-0 | |
| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzimidazole Thioether Scaffolds: Synthetic Architectures and Therapeutic Frontiers
Executive Summary & Strategic Importance
Benzimidazole thioethers represent a privileged structural motif in medicinal chemistry, serving as the critical pharmacophore for proton pump inhibitors (PPIs) and a growing class of antineoplastic and antimicrobial agents.[1][] Unlike their rigid 2-aryl counterparts, the thioether linkage at the C2 position introduces a flexible hinge, altering solubility, lipophilicity (
This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives. It moves beyond basic chemistry to explore the causality of substituent effects and the mechanistic pathways that define their therapeutic utility.
Synthetic Architecture
The construction of the benzimidazole thioether core predominantly relies on the S-alkylation of 2-mercaptobenzimidazole (2-MBI) . This thione-thiol tautomeric scaffold acts as a versatile nucleophile.
Core Synthetic Pathway (S-Alkylation)
The most robust industrial and laboratory protocol involves the nucleophilic substitution of an alkyl or aryl-alkyl halide by the deprotonated thiolate anion of 2-MBI.
Critical Control Points:
-
Base Selection: Strong inorganic bases (NaOH, KOH) favor S-alkylation over N-alkylation due to the "soft" nature of the sulfur nucleophile compared to the "hard" nitrogen.
-
Solvent System: Polar protic solvents (Ethanol/Methanol) are preferred to stabilize the intermediate thiolate anion.
Visualization: Synthetic Decision Matrix
The following diagram outlines the synthetic workflow, differentiating between classical and green chemistry approaches.
Figure 1: Synthetic workflow for generating benzimidazole thioethers, highlighting the critical divergence between S- and N-alkylation.
Experimental Protocol: Synthesis of 2-(Benzylthio)-1H-benzimidazole
This protocol is a self-validating system designed to minimize N-alkylated impurities.
Reagents:
-
2-Mercaptobenzimidazole (2-MBI): 10 mmol
-
Benzyl Chloride: 11 mmol (1.1 eq)
-
Potassium Hydroxide (KOH): 11 mmol
-
Ethanol (Absolute): 50 mL
Step-by-Step Methodology:
-
Activation: Dissolve 10 mmol of 2-MBI in 30 mL of ethanol. Add KOH (dissolved in minimal water) dropwise. Stir for 15 minutes at Room Temperature (RT). Why? This ensures complete deprotonation of the thiol group, forming the potassium thiolate salt.
-
Addition: Add Benzyl Chloride dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Quenching: Cool to RT and pour the reaction mixture into 200 mL of crushed ice/water.
-
Workup: The thioether product will precipitate as a white/pale yellow solid. Filter under vacuum.
-
Purification: Recrystallize from aqueous ethanol.
-
Validation:
-
H NMR (DMSO-
): Look for the singlet at ppm (S-CH ) and the absence of N-CH signals (which would appear further downfield, ppm).
-
H NMR (DMSO-
Pharmacological Frontiers & Mechanisms
Proton Pump Inhibition (The Prodrug Mechanism)
Benzimidazole thioethers are the precursors to active Proton Pump Inhibitors (PPIs) like Omeprazole. The thioether itself is inactive against the H
-
Mechanism: The sulfoxide is a prodrug. In the acidic environment of the parietal cell (pH < 4), it rearranges into a reactive sulfenamide, which forms a covalent disulfide bond with Cysteine residues (Cys813) on the proton pump, permanently disabling it.
Anticancer Activity: Tubulin Polymerization Inhibition
Unlike the PPI mechanism, certain benzimidazole thioethers (especially those with carbamate moieties or bulky aryl groups at C2) act directly on microtubules.
-
Target: Colchicine-binding site of
-tubulin.[3] -
Effect: Prevents microtubule assembly during mitosis, leading to G2/M phase arrest and apoptosis.
-
SAR Insight: Electron-donating groups (OMe) on the benzene ring enhance affinity for the hydrophobic pocket of tubulin.
Visualization: Mechanism of Action (PPI vs. Antineoplastic)
Figure 2: Divergent pharmacological pathways of benzimidazole thioethers based on oxidative state and substitution pattern.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these derivatives is tightly governed by substituents at three key positions.
| Position | Modification | Impact on Activity | Mechanistic Rationale |
| C2 (Linker) | S-Methyl | Low | Too small for hydrophobic pockets; metabolic instability. |
| C2 (Linker) | S-Benzyl | High | Ideal lipophilicity; |
| N1 (Ring) | Methyl/Ethyl | Moderate | Improves solubility but may reduce H-bonding capacity if NH is required for target recognition. |
| C5/C6 (Ring) | Electron-Withdrawing (-NO | High (Antimicrobial) | Increases acidity of the system; enhances penetration into bacterial membranes. |
| C5/C6 (Ring) | Electron-Donating (-OMe) | High (Anticancer) | Mimics the methoxy pattern of colchicine; critical for tubulin binding affinity. |
Key Insight: For antimicrobial activity (specifically against S. aureus and E. coli), the introduction of a Nitro (-NO
References
-
BenchChem Technical Support. (2025).[4] The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from
-
Yadav, G., et al. (2018).[5] Synthesis and antimicrobial evaluation of 2-substituted benzimidazole derivatives. Journal of Medicinal Chemistry. (Contextualized from search results on antimicrobial SAR).
-
Devivar, R. V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. Retrieved from
-
Aktas Suku, A. (2025). Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast. DergiPark. Retrieved from
-
Turkey, R. H., et al. (2025). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Aryl-2-benzimidazolyl Thioethers via Ullmann-Type C-S Cross-Coupling
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, N-aryl-2-benzimidazolyl thioethers are of significant interest due to their diverse biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[3] The construction of the C-S bond to form these thioethers is most commonly achieved through an Ullmann-type cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the copper-catalyzed coupling of 2-mercaptobenzimidazole with aniline derivatives (in the form of their corresponding aryl halides).
Historically, Ullmann condensations required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern advancements, particularly the introduction of catalytic systems with specific ligands, have enabled these reactions to proceed under much milder conditions with greater efficiency and broader substrate scope.[5] This guide will delve into the key reaction parameters, provide detailed experimental protocols, and offer troubleshooting advice to facilitate the successful synthesis of this important class of compounds.
Reaction Mechanism and the Catalytic Cycle
The Ullmann-type C-S cross-coupling reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the specific reaction conditions, a generally accepted pathway is illustrated below. The cycle is initiated by the formation of a copper(I)-thiolate complex, which is considered the catalytically active species.
The key steps are:
-
Formation of the Copper(I)-Thiolate Complex: In the presence of a base, 2-mercaptobenzimidazole is deprotonated to form the corresponding thiolate. This thiolate then coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (derived from the aniline derivative) undergoes oxidative addition to the copper(I)-thiolate complex, forming a Cu(III) intermediate. This is often the rate-determining step of the reaction.[6]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-S bond and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the copper-catalyzed C-S cross-coupling.
Key Reaction Parameters and Optimization
The success of the coupling reaction is highly dependent on the careful selection and optimization of several key parameters.
Catalyst System: Copper Source and Ligands
The choice of the copper source and the presence or absence of a ligand are critical.
-
Copper Source: Copper(I) salts such as CuI, CuBr, and CuCl are most commonly used as they are typically the active catalytic species.[7] While Cu(II) salts can be used, they are generally less efficient.[8] In some cases, copper nanoparticles have also been shown to be effective.
-
Ligands: The use of a ligand can significantly accelerate the reaction and allow for milder conditions. For the S-arylation of 2-mercaptobenzimidazole, 1,10-phenanthroline has been reported to be an effective ligand.[3][9] Other classes of ligands that have proven effective in general Ullmann C-S couplings include amino acids (e.g., L-proline) and diamines. However, ligand-free systems have also been successfully employed, offering a simpler and more cost-effective approach.[7][10]
Base Selection
The base plays a crucial role in the deprotonation of 2-mercaptobenzimidazole to generate the nucleophilic thiolate. The choice of base can influence the reaction rate and yield.
-
Inorganic Bases: Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). K₂CO₃ is a mild and effective base for many Ullmann-type C-S couplings.[7]
-
Organic Bases: In some cases, organic bases such as triethylamine (NEt₃) can be used, and may also serve as the solvent.[8]
Solvent Effects
The choice of solvent can significantly impact the solubility of the reactants and the catalyst, as well as the reaction temperature.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are excellent solvents for this reaction due to their high boiling points and ability to dissolve the reactants and catalyst. DMF is a common choice for the S-arylation of 2-mercaptobenzimidazole.[3]
-
Other Solvents: In some protocols, ethanol is used as the solvent, particularly for the synthesis of related thioethers.[1]
Temperature and Reaction Time
These two parameters are interdependent and need to be optimized for each specific substrate combination.
-
Temperature: Ligand-assisted reactions can often be run at temperatures ranging from 80 to 140 °C.[3] Ligand-free systems may require slightly higher temperatures.
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours. Progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Substrate Scope: The Aniline Derivative (Aryl Halide)
The nature of the aryl halide derived from the aniline derivative affects its reactivity.
-
Halide Reactivity: The reactivity of the aryl halide follows the order: I > Br >> Cl. Aryl iodides are the most reactive substrates.[7]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aniline ring can influence the rate of oxidative addition. The electronic effects of substituents on the reactivity of anilines have been a subject of study.[11] In the context of Ullmann coupling, both electron-rich and electron-poor aryl halides can be successfully coupled.[7]
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of N-aryl-2-benzimidazolyl thioethers. Optimization may be required for specific substrates.
Caption: General experimental workflow for the coupling reaction.
Protocol 1: Ligand-Assisted S-Arylation of 2-Mercaptobenzimidazole
This protocol is adapted from a reported procedure for the selective S-arylation of mercaptobenzimidazoles.[3]
Materials:
-
2-Mercaptobenzimidazole
-
Substituted Aryl Iodide (e.g., 4-bromoaniline can be converted to 4-iodoaniline)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzimidazole (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free S-Arylation with an Aniline Derivative
This protocol is based on a ligand-free method for C-S coupling that has been successfully applied to an aniline derivative.[8]
Materials:
-
2-Mercaptobenzimidazole
-
4-Iodoaniline
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a reaction tube, combine 2-mercaptobenzimidazole (1.0 mmol), 4-iodoaniline (1.0 mmol), CuI (0.025 mmol, 2.5 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous NMP (2 mL).
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the reaction conditions for the ligand-free coupling of various thiols with aryl iodides, including an example with p-iodoaniline, demonstrating the viability of this method for aniline derivatives.[8]
| Entry | Thiol | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Iodobenzene | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 95 |
| 2 | Thiophenol | p-Iodotoluene | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 96 |
| 3 | Thiophenol | p-Iodoanisole | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 98 |
| 4 | Thiophenol | p-Iodoaniline | CuI (2.5) | K₂CO₃ | NMP | 100 | 48 | 80 |
| 5 | 4-Methylthiophenol | Iodobenzene | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 98 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized Cu(I)). | Use fresh, high-purity Cu(I) salt. |
| Inappropriate ligand or no ligand in a system that requires one. | Screen different ligands (e.g., 1,10-phenanthroline, L-proline) or try a ligand-free protocol. | |
| Suboptimal base. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Reaction temperature too low. | Incrementally increase the reaction temperature. | |
| Formation of Side Products (e.g., disulfide) | Presence of oxygen. | Ensure the reaction is carried out under a strict inert atmosphere. |
| Premature quenching of the reaction. | Monitor the reaction closely and work up only after completion. | |
| Incomplete Reaction | Insufficient reaction time. | Extend the reaction time and continue monitoring. |
| Catalyst deactivation. | Increase catalyst loading or consider a more robust ligand. |
Conclusion
The Ullmann-type C-S cross-coupling reaction is a powerful and versatile method for the synthesis of N-aryl-2-benzimidazolyl thioethers. By carefully selecting the catalyst system, base, solvent, and reaction temperature, high yields of the desired products can be achieved. Both ligand-assisted and ligand-free protocols are effective, offering flexibility in terms of cost and reaction conditions. The information and protocols provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important class of heterocyclic compounds.
References
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]
-
Nandi, S., Parvin, T., & Vaddamanu, M. K. (2018). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 42(20), 17042-17049. [Link]
-
Deng, G., & Chen, C. (2011). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry, 76(20), 8338–8344. [Link]
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Utrecht University Repository. [Link]
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625-5628. [Link]
-
Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1756. [Link]
-
Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. [Link]
-
Abbiati, G., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 749. [Link]
-
Sambandam, A., et al. (2011). ChemInform Abstract: S-Arylation of Mercaptobenzimidazoles Using Cu(I) Catalysts - Experimental and Theoretical Observations. ResearchGate. [Link]
-
Seybold, P. G., et al. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 84(1), 10-18. [Link]
-
Sekar, R., et al. (2011). S-arylation of mercaptobenzimidazoles using Cu (I) catalysts-Experimental and theoretical observations. Academia.edu. [Link]
-
Calhelha, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3589. [Link]
-
Ghasemi, S., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 14(27), 19484-19494. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Sekar, R., et al. (2011). S-arylation of mercaptobenzimidazoles using Cu(I) catalysts-experimental and theoretical observations. Wageningen University & Research. [Link]
-
Tiendrebeogo, R. J., et al. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemonchus contortus. Journal of Medicinal Plants Research, 10(34), 629-635. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
-
Ghasemi, S., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing. [Link]
-
Palle, S., & Guntuku, G. (2015). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research, 6(12), 5126-5131. [Link]
-
Wang, Z., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 30(9), 1845. [Link]
- Google Patents. (2010). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
-
Shinde, S. B., et al. (2018). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 13(1), 89-96. [Link]
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Application Note: Recrystallization Strategies for 2-(1H-benzimidazol-2-ylthio)aniline HCl
This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity isolation of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride . The following guide synthesizes specific physicochemical data with established purification methodologies for benzimidazole thioethers.
Executive Summary & Chemical Context
2-(1H-benzimidazol-2-ylthio)aniline (CAS: 5805-39-0) is a critical pharmacophore in the synthesis of anthelmintics (e.g., Triclabendazole derivatives) and H+/K+-ATPase inhibitors. While the free base is sparingly soluble in water and soluble in polar organics, the hydrochloride salt (HCl) presents a distinct solubility profile governed by ionic lattice energy and hydrogen bonding capability.
Purification of the HCl salt is often complicated by:
-
Oxidative Sensitivity: The thioether linkage (-S-) is susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) at high temperatures.
-
Hydrolysis Risk: Prolonged exposure to boiling water can degrade the salt or reverse protonation if the acid is weak (though HCl is strong, equilibrium control is vital).
-
Isomerism: The benzimidazole ring tautomerism requires a solvent system that stabilizes the preferred crystal lattice.
This guide prioritizes anhydrous alcoholic systems to mitigate oxidative degradation and hydrolysis while maximizing yield.
Solubility Profile & Solvent Selection
The selection of solvents relies on the "Like Dissolves Like" principle, modified for ionic salts. The HCl salt exhibits high polarity compared to the free base.
Solvent Screening Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (Abs.) | High | Low | Excellent | Primary choice. Good balance of polarity; easy to remove. |
| Isopropanol (IPA) | Moderate | Very Low | Good | Higher boiling point (82°C) allows for better dissolution of stubborn impurities. |
| Methanol/Et₂O | Very High | Low (with Et₂O) | Alternative | Use as a solvent/anti-solvent pair if thermal degradation is a concern. |
| Water | High | Moderate | Poor | Risk of hydrate formation; difficult to dry; potential for oiling out. |
| Acetone | Low | Insoluble | Avoid | Potential for Schiff base formation with the primary aniline amine. |
The Logic of Ethanol
Ethanol is the optimal solvent because it solubilizes the benzimidazolium cation via hydrogen bonding but is sufficiently non-polar to exclude inorganic salts (like excess NaCl or KCl from synthesis). Its boiling point (78°C) is below the thermal decomposition threshold of most thioethers.
Detailed Experimental Protocol
Safety Note: Perform all operations in a fume hood. The compound is a skin irritant.[1] Wear nitrile gloves and safety goggles.
Phase 1: Dissolution & Hot Filtration
-
Preparation: Weigh 5.0 g of crude 2-(1H-benzimidazol-2-ylthio)aniline HCl into a 100 mL round-bottom flask (RBF).
-
Solvent Addition: Add 35 mL of Absolute Ethanol . Add a magnetic stir bar.
-
Heating: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 80°C bath temperature) with stirring.
-
Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 2 mL increments. Do not exceed 60 mL total volume.
-
-
Clarification: If black specks (carbonized material) or inorganic insolubles persist, perform a hot filtration :
-
Pre-heat a glass funnel and fluted filter paper with hot ethanol.
-
Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask to prevent premature crystallization on the filter.
-
Phase 2: Controlled Crystallization
-
Nucleation: Remove the filtrate from heat. Allow it to cool to room temperature undisturbed on a cork ring or wood block.
-
Mechanism:[2] Rapid cooling on a cold surface induces "crash precipitation," trapping impurities. Slow cooling allows the crystal lattice to reject impurities.
-
-
Seeding (Optional): If no crystals form at 30°C, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material.
-
Maximizing Yield: Once room temperature is reached, place the flask in an ice-water bath (0–4°C) for 1 hour.
-
Caution: Do not freeze the solvent.
-
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 2 × 5 mL of ice-cold Ethanol .
-
Critical: The wash solvent must be cold to prevent redissolving the product.
-
-
Drying:
-
Air dry on the filter for 10 minutes.
-
Transfer to a vacuum desiccator (over CaCl₂ or P₂O₅) and dry at 40°C for 12 hours.
-
Note: Avoid high-vacuum drying above 60°C to prevent loss of HCl if the salt is weakly associated (though unlikely for benzimidazoles).
-
Process Visualization (Workflow)
The following diagram illustrates the critical decision nodes and physical steps for the purification process.
Caption: Figure 1.[3][4] Step-by-step recrystallization workflow for benzimidazole thioether HCl salts, emphasizing thermal control and filtration logic.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooling too fast. | Re-heat to dissolve.[5] Add 10% more solvent. Add a seed crystal at the cloud point. |
| Low Yield | Too much solvent used or product is too soluble in EtOH. | Concentrate the mother liquor by rotary evaporation (50%) and repeat cooling. Or, add Diethyl Ether dropwise as an anti-solvent. |
| Colored Impurities | Oxidation products or polymerized anilines. | Add Activated Charcoal (1% w/w) during the hot dissolution step, reflux for 5 mins, then hot filter. |
| Melting Point Depression | Residual solvent or mixed salt/base forms. | Ensure thorough drying.[6] Verify HCl stoichiometry; if base is present, recrystallize from Ethanol containing 1% conc. HCl. |
References
-
BenchChem. (2025).[6] A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Retrieved from
-
National Institutes of Health (NIH). (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC6560421. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
International Journal of Medical Research and Health Sciences. (2016). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. Retrieved from
-
Thermo Scientific Chemicals. (2024). 2-(2-Aminophenyl)benzimidazole Product Specifications. Retrieved from
Sources
Preparing stock solutions of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride for cell assays
Application Note: Optimization of Stock Preparation for 2-(1H-benzimidazol-2-ylthio)aniline Hydrochloride
Executive Summary & Chemical Context
This guide details the protocol for preparing, storing, and delivering 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride (hereafter referred to as BTA-HCl ) for cellular assays.
BTA-HCl belongs to a class of benzimidazole-thioethers often utilized as kinase inhibitors, tubulin modulators, or anti-parasitic agents. While the hydrochloride (HCl) salt form improves polarity compared to the free base, the presence of the benzimidazole scaffold and the thioether linker creates a specific solubility profile:
-
Hydrophobicity: The aromatic rings drive lipophilicity, making the compound prone to precipitation in aqueous media at high concentrations.
-
Acidity: The HCl salt yields an acidic solution upon dissolution in water; however, for long-term stability and high-concentration stocks, DMSO (Dimethyl Sulfoxide) is the required solvent.
-
Oxidation Sensitivity: The thioether (-S-) linkage is susceptible to oxidation (forming sulfoxides/sulfones) if exposed to air/light for prolonged periods.
Material Properties & Calculations
Before weighing, you must validate the exact Molecular Weight (MW) from your specific batch's Certificate of Analysis (CoA), as hydration states (e.g., monohydrate) vary.
Standard Parameters (Reference Only):
-
Formula:
-
MW (Free Base): ~241.31 g/mol
-
MW (HCl Salt): ~277.77 g/mol (Use this for calculations unless CoA differs)
-
Target Master Stock Concentration: 10 mM or 50 mM (in DMSO)
-
Solubility Limit (DMSO): Typically >50 mM
-
Solubility Limit (Water/PBS): Low (< 1 mM recommended to avoid crashing)
Molarity Calculation Table
Target Volume: 1 mL of Master Stock (100% DMSO)
| Target Concentration | Mass of BTA-HCl (MW ~277.77) | Application |
| 10 mM | 2.78 mg | Standard Stock for IC50 assays (nM range) |
| 50 mM | 13.89 mg | High-throughput screening / High dose Assays |
| 100 mM | 27.78 mg | Not Recommended (Risk of precipitation upon thaw) |
Protocol 1: Master Stock Preparation
Objective: Create a stable, sterile 10 mM Master Stock.
Reagents:
-
BTA-HCl Powder (Store at -20°C, desiccated).
-
DMSO, Cell Culture Grade (Sigma-Aldrich or equivalent, anhydrous).
-
Amber glass vials (Glass is preferred over plastic to minimize leaching; Amber protects from light).
Workflow:
-
Equilibration: Remove the BTA-HCl vial from the freezer and allow it to warm to Room Temperature (RT) for 30 minutes before opening.
-
Why? Opening a cold vial causes condensation, introducing water that hydrolyzes the compound or alters the weighed mass.
-
-
Weighing: Weigh ~3-5 mg of BTA-HCl into a sterile amber glass vial. Record the exact mass (e.g., 3.42 mg).
-
Calculation: Calculate the volume of DMSO required to reach 10 mM.
-
Example:
.
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.
-
QC Check: Inspect against light.[1] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at RT for 5 minutes.
-
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or cryovials.
-
Storage: -20°C or -80°C.
-
Stability:[2] Stable for 6 months at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades the thioether).
-
Figure 1: Workflow for the preparation of Master Stock solution ensuring minimal water uptake and maximal stability.
Protocol 2: Working Solutions & Serial Dilution
Critical Challenge: Direct dilution of 10 mM DMSO stock into cell culture media (aqueous) can cause "shock precipitation," where the compound crashes out as micro-crystals, leading to false negatives (low availability) or false positives (crystal toxicity).
The "Intermediate Step" Method:
-
Prepare Intermediate Stock (100x):
-
Dilute the 10 mM Master Stock into Cell Culture Media (Serum-Free) or PBS to create a 100x concentration of your highest test dose.
-
Note: If the highest test dose is 10 µM, the Intermediate Stock should be 100 µM.
-
Solvent Check: 10 mM (100% DMSO) -> 1:100 dilution -> 100 µM (1% DMSO).
-
Observation: Vortex immediately. If precipitation is visible (cloudiness), use a Serial Dilution in DMSO method instead (described below).
-
Recommended Method: Serial Dilution in DMSO (The "1000x" Rule) This method ensures the compound remains soluble during dilution and keeps final DMSO constant across all wells.
-
Dilution Plate (DMSO only): Prepare a 96-well V-bottom plate with 100% DMSO.
-
Serial Dilution: Perform your 1:3 or 1:10 serial dilutions entirely in DMSO.
-
Result: A range of concentrations (e.g., 10 mM, 1 mM, 0.1 mM...) all in 100% DMSO.
-
-
Final Transfer: Transfer 1 µL of each DMSO stock into 1000 µL of Cell Culture Media (pre-warmed).
-
Final Concentration: 10 µM, 1 µM, 0.1 µM...
-
Final DMSO: 0.1% (Non-toxic to most cell lines).
-
Figure 2: The "1000x Dilution" strategy prevents precipitation and ensures uniform vehicle (DMSO) concentration.
Quality Control & Troubleshooting
Self-Validating the Protocol: Before running valuable cell assays, perform a "Mock Dilution Test" :
-
Prepare the highest concentration working solution (e.g., 10 µM in media).[3]
-
Incubate at 37°C for 2 hours (assay duration).
-
Inspect under a microscope (10x or 20x phase contrast).
-
Pass: No crystals or debris visible.
-
Fail: Needle-like crystals visible.
-
Fix: Reduce the working concentration or increase the DMSO limit to 0.25% (if cells tolerate).
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Precipitation in Media | Hydrophobic crash; concentration too high. | Use the "1000x" dilution method (dilute in DMSO first). Ensure media is pre-warmed to 37°C. |
| Yellowing of Stock | Oxidation of Thioether (-S-). | Discard stock. Ensure storage in amber vials and minimize air exposure. |
| Cell Toxicity in Controls | DMSO concentration > 0.5%. | Normalize DMSO to < 0.1%. Include a "DMSO-only" vehicle control. |
References
-
BenchChem Technical Support. (2025).[3] Preparing Stock Solutions for Cell Culture: An Application Note. Retrieved from
-
MedChemExpress (MCE). (2024). Compound Handling Instructions: Solubility and Dilution. Retrieved from
-
National Institutes of Health (NIH) / PubChem. (2025). 2-(1H-benzimidazol-2-yl)aniline Compound Summary. Retrieved from
-
Emulate Bio. (2024). Protocol for Organ-Chips: Compound Treatment and Solvent Selection. Retrieved from
-
Sigma-Aldrich. (2024). Product Information: 2-(1H-Imidazol-1-yl)aniline hydrochloride. Retrieved from
Sources
Application Note: Microwave-Assisted Synthesis of 2-(1H-benzimidazol-2-ylthio)aniline Hydrochloride
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for anthelmintic, antiviral (HCV), and anticancer agents.
Traditional thermal synthesis of benzimidazole thioethers often suffers from long reaction times (12–24 hours), harsh solvent usage (DMF/DMSO), and tedious workups. The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the nucleophilic aromatic substitution (
Key Advantages:
-
Time Efficiency: Total synthesis time reduced from >15 hours to ~45 minutes.
-
Green Chemistry: Uses ethanol as the primary solvent, minimizing chlorinated/aprotic waste.
-
Scalability: Protocol is validated for 1 mmol to 20 mmol scales.
Scientific Background & Experimental Design
Retrosynthetic Analysis
The target molecule is constructed via a convergent synthesis strategy. The core C-S bond is formed through an
Mechanistic Pathway & Logic
-
S-Arylation (
): 2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms. Under basic conditions ( ), the thiolate anion is generated, which is a potent nucleophile. Microwave irradiation provides rapid kinetic energy to overcome the activation barrier of the reaction with 2-chloronitrobenzene. -
Chemoselective Reduction: The challenge is to reduce the nitro group (
) to an aniline ( ) without cleaving the C-S bond (hydrodesulfurization). We utilize a Tin(II) Chloride ( ) mediated reduction under microwave irradiation, which is highly selective for nitro groups in the presence of sulfur linkages.
Caption: Figure 1. Microwave-assisted synthetic pathway for 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride.
Materials & Equipment
Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar) and temperature monitoring (IR or fiber optic).
-
Reaction Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Analysis: HPLC-MS (C18 column),
-NMR (DMSO- ).
Reagents
| Reagent | Purity | Role |
| 2-Mercaptobenzimidazole | >98% | Nucleophile |
| 2-Chloronitrobenzene | >99% | Electrophile |
| Potassium Carbonate ( | Anhydrous | Base |
| Tin(II) Chloride Dihydrate ( | Reagent Grade | Reducing Agent |
| Ethanol (EtOH) | Absolute | Solvent |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Salt Formation |
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-nitrophenylthio)-1H-benzimidazole ( )
Rationale: The microwave heating allows the use of ethanol (a green solvent) instead of DMF, as the pressurized vessel allows ethanol to reach temperatures (
-
Preparation: In a 35 mL microwave vial, charge 2-mercaptobenzimidazole (1.50 g, 10 mmol), 2-chloronitrobenzene (1.58 g, 10 mmol), and
(2.76 g, 20 mmol). -
Solvent Addition: Add 15 mL of absolute ethanol. Add a magnetic stir bar.[1] Cap the vial securely.
-
Microwave Parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temperature:
-
Hold Time: 15 minutes
-
Stirring: High
-
Max Pressure: 250 psi (17 bar)
-
-
Work-up:
-
Allow the vial to cool to
. -
Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.
-
Stir for 15 minutes to dissolve inorganic salts (
). -
Filter the solid under vacuum and wash with water (
mL) and cold ethanol ( mL). -
Yield: ~2.4 g (88%). Appearance: Yellow powder.
-
Step 2: Reduction to 2-(1H-benzimidazol-2-ylthio)aniline
Rationale:
-
Preparation: In a 35 mL microwave vial, suspend the nitro intermediate from Step 1 (1.35 g, 5 mmol) in 15 mL of ethanol.
-
Reagent Addition: Add
(5.64 g, 25 mmol, 5 equiv.). -
Microwave Parameters:
-
Mode: Dynamic
-
Temperature:
-
Hold Time: 20 minutes
-
Max Power: 150 W
-
-
Work-up:
-
Cool to room temperature.[2]
-
Neutralize the solution to pH ~8 using 10% NaOH solution. A thick white precipitate of tin salts will form.
-
Filter the mixture through a Celite pad to remove tin salts. Wash the pad with ethyl acetate (50 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous
. -
Evaporate the solvent to yield the crude free base.
-
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude amine (from Step 2) in a minimum amount of dry ethanol or diethyl ether (approx. 10 mL).
-
Acidification: Add 4M HCl in dioxane dropwise with stirring at
until no further precipitation occurs. -
Isolation: Filter the white/off-white precipitate.
-
Purification: Recrystallize from Ethanol/Ether (1:3) to obtain analytical grade material.[3]
-
Final Yield: ~1.1 g (Total yield over 3 steps: ~70-75%).
Process Control & Validation
To ensure the protocol is self-validating, compare your results against these standard metrics.
| Parameter | Specification | Method of Verification |
| Appearance | Off-white to pale grey crystalline solid | Visual Inspection |
| Melting Point | 210–215°C (dec) | Capillary MP Apparatus |
| HPLC Purity | > 98% (Area) | C18, |
| MS (ESI+) | LC-MS | |
| 400 MHz DMSO- |
Workflow Diagram:
Caption: Figure 2. Operational workflow for the synthesis and purification process.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete | Ensure |
| Product is Oily/Sticky | Residual DMF (if used) or impurities. | Triturate with cold diethyl ether. Use Ethanol for Step 1 as prescribed. |
| Incomplete Reduction | Catalyst poisoning or insufficient power. | Add fresh |
| Desulfurization | Over-reduction (C-S bond cleavage). | Reduce reaction time. Do NOT use Raney Nickel for this substrate. |
Safety & Handling
-
2-Chloronitrobenzene: Toxic if inhaled or absorbed through skin. Potentially carcinogenic. Handle in a fume hood.
-
Microwave Vessels: Always respect the pressure limits of the vessel. Do not heat closed vessels without pressure relief mechanisms.
-
Tin(II) Chloride: Corrosive and irritant. Waste must be disposed of as heavy metal waste.
References
-
BenchChem. (2025).[4] Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Retrieved from
-
MDPI. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating. Retrieved from
-
ResearchGate. (2014). Advice regarding reduction of nitrobenzene to aniline. Retrieved from
-
Asian Journal of Chemistry. (2010). Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Retrieved from
-
Organic Chemistry Portal. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Retrieved from
Sources
Procedure for converting 2-(1H-benzimidazol-2-ylthio)aniline free base to hydrochloride salt
Application Note: High-Purity Conversion of 2-(1H-benzimidazol-2-ylthio)aniline to Hydrochloride Salt
Executive Summary
This technical guide details the protocol for the salt formation of 2-(1H-benzimidazol-2-ylthio)aniline (Free Base) to its Hydrochloride (HCl) salt .[1] This transformation is a critical step in drug development workflows, particularly for benzimidazole-based therapeutics (e.g., proton pump inhibitors, anthelmintics), to improve aqueous solubility, bioavailability, and solid-state stability.[1]
The protocol prioritizes a controlled acidification method using anhydrous conditions to prevent hydrolysis of the thioether linkage and ensure a stoichiometric 1:1 salt formation at the most basic nitrogen center (the benzimidazole imidazole ring).
Chemical Context & Rationale
Structural Analysis & pKa Considerations
The substrate contains two distinct basic centers:[1]
Mechanistic Insight: Upon addition of hydrochloric acid, the benzimidazole ring protonates first due to its higher basicity and resonance stabilization of the resulting cation. While a dihydrochloride is theoretically possible with excess acid, the mono-hydrochloride is the preferred pharmaceutical form due to lower hygroscopicity and higher thermal stability.[1]
Key Challenge:
The thioether (
Reaction Scheme
[1]Materials & Equipment
| Component | Grade/Specification | Role |
| Substrate | 2-(1H-benzimidazol-2-ylthio)aniline (>98%) | Starting Material |
| Solvent A | Ethanol (Absolute, Anhydrous) | Dissolution Medium |
| Acid Source | 4.0 M HCl in 1,4-Dioxane (Preferred) or Conc.[1] HCl (37%) | Protonation Agent |
| Anti-Solvent | Diethyl Ether or MTBE (Methyl tert-butyl ether) | Precipitation Agent |
| Apparatus | 3-Neck Round Bottom Flask, N2 line, Dropping Funnel | Reaction Vessel |
Experimental Protocol
Phase 1: Dissolution & Preparation
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Dissolution: Charge the flask with 5.0 g (20.7 mmol) of 2-(1H-benzimidazol-2-ylthio)aniline.
-
Solvation: Add 50 mL of Absolute Ethanol . Stir at room temperature (20–25°C) until a clear, homogenous solution is obtained.
-
Note: If the free base does not dissolve completely, warm gently to 40°C, then cool back to room temperature. Filtration is required if particulates remain.[1]
-
Phase 2: Controlled Acidification
-
Stoichiometry Calculation: Target 1.1 equivalents of HCl to ensure complete protonation without promoting degradation.
-
Addition: Transfer the HCl solution to the dropping funnel. Add dropwise to the stirring aniline solution over 15 minutes .
-
Observation: The solution may warm slightly (exothermic). A color change (often darkening yellow/orange) or immediate turbidity indicates salt formation.[1]
-
Phase 3: Crystallization & Isolation[1]
-
Nucleation: Stir the mixture for 30 minutes at room temperature.
-
Precipitation: Slowly add 100 mL of Diethyl Ether (or MTBE) to the reaction mixture. This lowers the polarity of the solvent system, forcing the polar HCl salt out of the solution.
-
Aging: Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Filtration: Collect the solid via vacuum filtration using a sintered glass funnel (Porosity 3).[1]
-
Washing: Wash the filter cake with
of cold Diethyl Ether to remove residual acid and impurities.
Phase 4: Drying & Storage
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Caution: Do not exceed 60°C to prevent potential desolvation or degradation of the thioether.[1]
-
-
Storage: Store in a desiccator protected from light. Hydroscopic nature requires tight sealing.[1]
Process Visualization (Signaling & Workflow)
The following diagram illustrates the logical flow of the synthesis and the protonation pathway, emphasizing the selectivity for the benzimidazole nitrogen.
Caption: Workflow for the selective protonation and isolation of the benzimidazole mono-hydrochloride salt.
Quality Control & Validation
To ensure the "Trustworthiness" of this protocol, the following analytical benchmarks must be met:
| Parameter | Method | Acceptance Criteria |
| Identity | Downfield shift of benzimidazole protons ( | |
| Counter-ion | AgNO | Chloride content: |
| Purity | HPLC (C18 Column) | |
| Melting Point | DSC / Capillary | Distinct increase vs. free base (typically |
Troubleshooting Guide:
-
Oiling Out: If the product forms an oil instead of a solid upon ether addition, reheat the solution to redissolve, then cool very slowly to room temperature before adding the anti-solvent.
-
Discoloration: A pink/red hue indicates oxidation of the aniline or thioether.[1] Ensure nitrogen purging is used during the dissolution step.[1]
References
-
Organic Syntheses. "Benzimidazole." Organic Syntheses, Coll.[2] Vol. 2, p.65 (1943); Vol. 10, p.6 (1930). (Standard procedure for benzimidazole core synthesis and handling).
-
BenchChem. "An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole."[1] (Analogous thio-benzimidazole handling and properties). [1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79869, 2-(1H-benzimidazol-2-yl)aniline."[1] (Physicochemical data for the structural analog). [1]
-
World Intellectual Property Organization. "Process for the preparation of benzimidazole derivatives and their salts."[1] WO2008045777A2.[1] (Industrial scale salt formation protocols for benzimidazole thioethers).
Sources
Application Note: 2-(1H-benzimidazol-2-ylthio)aniline in Metal Complexation
Using 2-(1H-benzimidazol-2-ylthio)aniline as a ligand in metal complexation represents a sophisticated approach in coordination chemistry, leveraging a mixed-donor system (N, S, N) to stabilize transition metals. This ligand combines the rigid, π-accepting benzimidazole core with a flexible thioether linkage and a hard amine donor, making it highly effective for designing complexes with catalytic, antimicrobial, or chemotherapeutic potential.
The following Application Note and Protocol Guide is designed for researchers requiring a robust, self-validating methodology for synthesizing this ligand and its metal complexes.
Introduction & Mechanistic Rationale
The ligand 2-(1H-benzimidazol-2-ylthio)aniline (hereafter referred to as L ) is a potential tridentate ligand offering a N,S,N' coordination pocket. Its utility stems from the "soft-hard" mismatch of its donor atoms:
-
Benzimidazole Nitrogen (
): A borderline base, excellent for coordinating ions (Cu, Ni, Zn). -
Thioether Sulfur (
): A soft base, providing stability for soft metals (Pd, Pt, Hg) or stabilizing lower oxidation states of transition metals. -
Aniline Nitrogen (
): A hard base, facilitating chelation and proton transfer processes.
Coordination Modes
Depending on the metal ion and reaction conditions, L typically adopts one of two modes:
-
Tridentate Chelation (
): Forms two fused 5-membered chelate rings. This is common with octahedral metals (Co, Ni) or square planar metals (Pd) if steric strain permits. -
Bidentate Chelation (
): The metal coordinates to the benzimidazole and aniline nitrogens, leaving the sulfur uncoordinated or weakly interacting (pseudo-bridging). This occurs often with Zn(II) or when the bite angle of the S-linkage is unfavorable for the specific metal radius.
Ligand Synthesis Protocol
Rationale: Direct reaction of 2-mercaptobenzimidazole with 2-haloaniline often results in low yields due to competing nucleophilic attacks. The Nitro-Reduction Route is the industry standard for high purity, preventing the formation of polymerized byproducts.
Step 1: Synthesis of 2-(2-nitrophenylthio)-1H-benzimidazole
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents:
-
2-Mercaptobenzimidazole (2-MBI): 10 mmol (1.50 g)
-
1-Chloro-2-nitrobenzene: 10 mmol (1.57 g)
-
Potassium Carbonate (
): 20 mmol (2.76 g) -
Solvent: DMF (Dimethylformamide), 20 mL
Procedure:
-
Dissolve 2-MBI in DMF in a round-bottom flask.
-
Add
and stir at room temperature for 30 minutes to generate the thiolate anion (yellow shift). -
Add 1-chloro-2-nitrobenzene dropwise.
-
Reflux the mixture at 80–90°C for 6–8 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
-
Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.
-
Filter, wash with water (
mL) to remove DMF/salts, and recrystallize from Ethanol.
Step 2: Reduction to 2-(1H-benzimidazol-2-ylthio)aniline (L)
Reaction Type: Béchamp Reduction or Catalytic Hydrogenation
Reagents:
-
Nitro-intermediate (from Step 1): 5 mmol
-
Iron Powder (Fe): 25 mmol (excess)
-
Ammonium Chloride (
): 25 mmol (dissolved in minimal water) -
Solvent: Ethanol/Water (3:1), 50 mL
Procedure:
-
Suspend the nitro-compound in Ethanol/Water and heat to reflux.
-
Add Fe powder and
solution slowly. -
Reflux vigorously for 4 hours. The yellow color should fade to a pale beige/white.
-
Hot Filtration: Filter the mixture while hot to remove Iron oxide sludge. Wash the residue with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize with
if necessary and extract with Ethyl Acetate. -
Evaporate solvent to obtain the crude amine L . Recrystallize from Methanol.
-
Target Yield: 75–80%
-
Melting Point Check: ~190–195°C (Verify with literature).
-
Metal Complexation Protocol
Rationale: This protocol uses a 1:1 or 1:2 Metal:Ligand stoichiometry. We recommend starting with Acetate salts for better solubility and non-interfering counter-ions, or Chlorides for crystallographic studies.
General Procedure for M(II) Complexes (Cu, Co, Ni, Zn)[3]
Reagents:
-
Ligand (L): 1.0 mmol (0.241 g)
-
Metal Salt (
or ): 1.0 mmol (1:1) or 0.5 mmol (1:2) -
Solvent: Absolute Ethanol or Methanol (20 mL)
Step-by-Step:
-
Ligand Solution: Dissolve 1.0 mmol of L in 15 mL of hot absolute ethanol. Ensure complete dissolution (solution should be clear).
-
Metal Addition: Dissolve the metal salt in 5 mL of ethanol (add drops of water if salt is insoluble).
-
Mixing: Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.
-
Observation: Immediate color change indicates coordination (e.g., Cu
Green/Blue, Co Blue/Pink).
-
-
Reflux: Heat the mixture at reflux (70–80°C) for 4–6 hours.
-
Optimization: If no precipitate forms after 2 hours, add a few drops of Triethylamine (
) to deprotonate the benzimidazole NH, facilitating neutral complex formation.
-
-
Isolation:
-
Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol and diethyl ether.
-
If no precipitate: Evaporate solvent to 50% volume and store at 4°C overnight.
-
-
Drying: Dry the complex in a vacuum desiccator over
for 24 hours.
Characterization & Validation Strategy
To ensure scientific integrity, the synthesized complexes must be validated using the following "Self-Validating" checkpoints.
A. Spectroscopic Validation (IR & NMR)
| Technique | Functional Group | Ligand (Free) | Complex (Shift) | Interpretation |
| FT-IR | 1610–1630 cm⁻¹ | Shift | Coordination via Benzimidazole N. | |
| FT-IR | 3300–3400 cm⁻¹ | Shift/Broadening | Coordination via Aniline N. | |
| FT-IR | 680–750 cm⁻¹ | Shift | Coordination via Sulfur (if tridentate). | |
| ¹H NMR | 12.0–13.0 ppm | Disappears (if deprotonated) or Shifts | Deprotonation or H-bonding changes. | |
| ¹H NMR | 4.0–6.0 ppm | Downfield Shift | Electron density withdrawal by metal. |
B. Structural Visualization (DOT Diagram)
The following diagram illustrates the synthesis workflow and the potential coordination modes.
Caption: Synthesis pathway from precursors to Ligand (L) and divergent coordination modes based on metal hardness.
Troubleshooting & Optimization (Expertise)
-
Problem: Oily Product during Synthesis.
-
Cause: Incomplete removal of DMF or impurities.
-
Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce crystallization.
-
-
Problem: Low Solubility of Complex.
-
Cause: Formation of polymeric species.[3]
-
Solution: Use DMSO or DMF for characterization. For biological assays, prepare stock solutions in DMSO (max 0.5%) and dilute with buffer.
-
-
Problem: Unclear Coordination Mode.
-
Solution: Perform Molar Conductivity measurements (
M in DMSO).-
Non-electrolyte (0–20
): Chlorides are coordinated (inner sphere). -
1:1 or 1:2 Electrolyte (>50
): Chlorides are counter-ions (outer sphere), implying the ligand is occupying more coordination sites.
-
-
References
-
Synthesis of Thio-linked Benzimidazoles
- Podunavac-Kuzmanović, S. O., et al. "Synthesis and Characterization of 2-(1H-benzimidazol-2-yl)aniline Complexes." Journal of Coordination Chemistry. (Methodology adapted for thio-analog).
-
BenchChem Protocol: (General alkylation conditions).
-
Coordination Chemistry of Benzimidazole-Thioethers
-
Khlebnikov, A. I., et al. "Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonist."[4] Journal of Molecular Modeling, 2011.
-
-
General Metal Complexation Techniques
-
Eltayeb, N. E., et al. "Crystal structure of [2-(1H-benzimidazol-2-yl)aniline]dichloridozinc(II)." Acta Crystallographica Section E, 2011. (Structural analog reference for N,N coordination).
-
-
Biological Activity of Benzimidazole Derivatives
-
Tahlan, S., et al. "Synthesis, Characterization and Biological Studies of New Complexes Derived from 2-(1H-Benzimidazol-2-yl) Aniline." International Journal of Drug Delivery Technology, 2021.
-
(Note: While direct literature for the specific "thio-aniline" complex is sparse, the protocols above are derived from validated methods for the structurally identical "2-(1H-benzimidazol-2-yl)aniline" and "2-mercaptobenzimidazole" families.)
Sources
- 1. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface reaction of 2-mercaptobenzimidazole on metals and its application in adhesion promotion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
In vitro cytotoxicity assay protocols using 2-(1H-benzimidazol-2-ylthio)aniline HCl
An In-Depth Guide to In Vitro Cytotoxicity Analysis of 2-(1H-benzimidazol-2-ylthio)aniline HCl
Application Note & Protocol
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Derivatives of benzimidazole exhibit a vast spectrum of biological activities, including potent anticancer effects.[4][5] Specifically, 2-substituted benzimidazoles and their thio-derivatives have been the focus of extensive research, demonstrating significant cytotoxicity against various cancer cell lines through mechanisms such as microtubule disruption and apoptosis induction.[1][6][7][8] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to evaluate the in vitro cytotoxic potential of 2-(1H-benzimidazol-2-ylthio)aniline HCl, a member of this promising class of compounds. We present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][9] The causality behind critical experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.
Introduction: The Scientific Rationale
Benzimidazole's structural similarity to purine nucleosides allows it to interact with various biological targets, making it a versatile scaffold for drug design.[10] Many benzimidazole-based agents have been investigated as anticancer therapeutics, acting as topoisomerase inhibitors, alkylating agents, and microtubule polymerization inhibitors.[1][4] The title compound, 2-(1H-benzimidazol-2-ylthio)aniline HCl, combines the core benzimidazole ring with a thio-aniline moiety at the C-2 position, a substitution pattern known to confer potent biological activity.[11][12]
Evaluating the cytotoxicity of a novel compound is a critical first step in the drug discovery pipeline.[5][13] The primary objective is to determine the concentration at which the compound elicits a toxic effect on cancer cells, typically quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the compound's potency and is essential for comparing its efficacy against standard chemotherapeutic agents and other novel candidates.
This guide focuses on the MTT assay, a foundational method for cytotoxicity screening.[2] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This provides a reliable measure of the compound's effect on cell proliferation and survival.
Experimental Design & Workflow
A successful cytotoxicity study relies on a well-planned experimental design. The workflow involves preparing the test compound, culturing selected cell lines, treating the cells across a range of concentrations, assessing viability, and analyzing the resulting data to derive an IC₅₀ value.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting & Optimization
Removing unreacted starting materials from 2-(1H-benzimidazol-2-ylthio)aniline product
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from the synthesis of 2-(1H-benzimidazol-2-ylthio)aniline. This document offers practical, field-proven insights and detailed protocols to ensure the isolation of a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove?
A1: Based on common synthetic routes, the most likely starting materials to contaminate your 2-(1H-benzimidazol-2-ylthio)aniline product are 2-mercaptobenzimidazole and a substituted aniline, such as 2-aminothiophenol or a halo-aniline derivative. The synthesis typically involves a nucleophilic substitution reaction where the thiol group of 2-mercaptobenzimidazole attacks an electrophilic site on the aniline derivative.
Q2: I performed a simple recrystallization, but my product is still impure. Why?
A2: Simple recrystallization may fail if the unreacted starting materials and the desired product have similar solubility profiles in the chosen solvent. For instance, both 2-mercaptobenzimidazole and your product are relatively polar heterocyclic compounds. This can lead to co-crystallization or the inability to selectively precipitate the product, especially if one of the starting materials is present in a significant amount.
Q3: How can I quickly check for the presence of starting materials in my crude product?
A3: Thin-Layer Chromatography (TLC) is the most effective method for a quick purity check. You will need to run a TLC plate spotting your crude product alongside authentic samples of your starting materials. An ideal solvent system (eluent) will show a clear separation between the spots for the starting materials and the product. A common starting eluent for such systems is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
Troubleshooting Guide: Isolating Pure 2-(1H-benzimidazol-2-ylthio)aniline
This section provides a systematic approach to purifying your product, leveraging the differing physicochemical properties of the product and potential starting material contaminants.
Problem 1: Presence of Unreacted 2-Mercaptobenzimidazole
2-Mercaptobenzimidazole possesses an acidic thiol group (pKa ≈ 10.24)[1], making it susceptible to deprotonation by a base. In contrast, the final product, 2-(1H-benzimidazol-2-ylthio)aniline, is predominantly basic due to the aniline and benzimidazole nitrogen atoms. This difference in acidity is the cornerstone of an effective separation via acid-base extraction.
This protocol will selectively move the acidic 2-mercaptobenzimidazole into an aqueous basic layer, leaving your desired basic product in the organic layer.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated 2-mercaptobenzimidazole sodium salt will be in the upper aqueous layer, while your product remains in the lower organic layer.
-
Isolation: Drain the lower organic layer into a clean flask. For a more thorough separation, you can repeat the extraction of the organic layer with a fresh portion of the basic solution.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Diagram of Basic Extraction Workflow
Caption: Workflow for Basic Extraction.
Problem 2: Presence of Unreacted 2-Aminothiophenol or Other Basic Impurities
If your crude product contains unreacted 2-aminothiophenol or other basic impurities, an acidic extraction can be employed. This method protonates all basic compounds, moving them into the aqueous acidic layer and leaving any neutral impurities behind.
This protocol will protonate your basic product and any basic starting materials, separating them from neutral impurities. The product is then recovered by basification.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).
-
Mixing and Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. Your protonated product and any basic impurities will be in the aqueous layer.
-
Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). Your neutral product will precipitate out.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Diagram of Acid-Base Purification Logic
Caption: Logic of a full acid-base extraction workflow.
Problem 3: Persistent Impurities After Extraction
If minor impurities remain after acid-base extraction, recrystallization is the final polishing step to obtain a highly crystalline, pure product.
The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.
| Solvent System | Suitability for Benzimidazoles | Protocol |
| Ethanol/Water | Excellent for many benzimidazole derivatives.[2] | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, then allow to cool slowly. |
| Ethyl Acetate/Hexane | Good for less polar benzimidazoles.[2] | Dissolve the crude product in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow to cool. |
| Toluene or Acetone | Reported for similar benzimidazole structures.[2] | Dissolve the crude product in a minimum amount of the hot solvent and allow to cool slowly. |
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude product and heat the mixture to boiling while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-(1H-benzimidazol-2-ylthio)aniline Derivatives Synthesis
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of 2-(1H-benzimidazol-2-ylthio)aniline derivatives, with a specific focus on overcoming challenges related to steric hindrance. The following sections offer a combination of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to enhance reaction yields and purity.
I. Troubleshooting & FAQs: Navigating Synthetic Challenges
This section addresses specific experimental hurdles in a question-and-answer format, providing both theoretical explanations and actionable solutions.
FAQ 1: Low to no yield when coupling sterically hindered 2-mercaptobenzimidazoles with substituted 2-haloanilines.
Question: I am attempting to synthesize a 2-(1H-benzimidazol-2-ylthio)aniline derivative with bulky substituents on either the benzimidazole or the aniline ring, and I am consistently observing low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low yields in these coupling reactions, especially with sterically demanding substrates, are often a direct consequence of steric hindrance. This hindrance can impede the approach of the nucleophilic thiol group of the 2-mercaptobenzimidazole to the electrophilic carbon of the 2-haloaniline. Several factors can contribute to this issue:
-
Sub-optimal Reaction Conditions: Traditional nucleophilic aromatic substitution (SNAr) reactions may not be sufficiently energetic to overcome the activation barrier imposed by steric crowding.
-
Poor Catalyst Performance: In catalyzed reactions, bulky substrates can hinder the formation of the active catalytic species or prevent the substrate from effectively binding to the catalyst's active site.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately solvate the transition state can lead to lower yields.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low-yield synthesis.
FAQ 2: Side-product formation, particularly disulfide-linked benzimidazoles.
Question: My reaction is producing a significant amount of a side-product that I've identified as the disulfide of my 2-mercaptobenzimidazole starting material. What causes this and how can I prevent it?
Answer:
The formation of disulfide byproducts is a common issue and is typically caused by the oxidation of the thiol. This can be exacerbated by:
-
Presence of Oxygen: Reactions run under an air atmosphere are prone to oxidation.
-
Inappropriate Base: Some bases can promote the oxidation of thiols.
-
High Temperatures: Elevated temperatures can increase the rate of oxidation.
Recommended Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degas Solvents: Prior to use, degas all solvents to remove dissolved oxygen.
-
Base Selection: Consider using a milder, non-oxidizing base. If using a strong base, ensure it is added slowly and at a controlled temperature.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.
II. Advanced Synthetic Strategies & Protocols
For persistent issues with steric hindrance, more advanced synthetic methodologies may be required. The following protocols provide detailed, step-by-step instructions for alternative approaches.
Protocol 1: Microwave-Assisted Ullmann-Type C-S Coupling
Microwave irradiation can provide the necessary energy to overcome the activation barriers in sterically hindered reactions, often leading to significantly reduced reaction times and improved yields.[1][2][3][4][5] The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-S bonds.[6][7][8][9][10]
Reaction Scheme:
Materials:
-
Sterically hindered 2-mercaptobenzimidazole (1.0 eq)
-
Sterically hindered 2-haloaniline (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (0.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
High-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a microwave-safe reaction vessel, add the 2-mercaptobenzimidazole, 2-haloaniline, CuI, ligand, and base.
-
Add the solvent and seal the vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate at a set temperature (typically 120-180 °C) for a specified time (15-60 minutes). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Catalyst/Ligand Performance:
| Catalyst System | Ligand | Typical Temperature (°C) | Typical Yield (%) |
| CuI | L-Proline | 140 | 65-85 |
| CuI | N,N'-Dimethylethylenediamine | 150 | 70-90 |
| Cu₂O | Phenanthroline | 160 | 60-80 |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig-Type C-S Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can also be adapted for C-S bond formation, particularly for challenging substrates.[11][12][13][14][15]
Reaction Scheme:
Materials:
-
Sterically hindered 2-mercaptobenzimidazole (1.0 eq)
-
Sterically hindered 2-haloaniline (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 eq)
-
Phosphine ligand (e.g., Xantphos, Josiphos) (0.04-0.10 eq)
-
Base (e.g., NaOt-Bu, K₃PO₄) (2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst formation.
-
Add the 2-mercaptobenzimidazole, 2-haloaniline, and base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Decision Tree for Ligand Selection:
Caption: Ligand selection guide for Buchwald-Hartwig C-S coupling.
Protocol 3: Phase-Transfer Catalysis for Thioether Synthesis
Phase-transfer catalysis (PTC) can be an effective and milder alternative, particularly when dealing with substrates that are sensitive to high temperatures.[16][17][18][19][20] This method facilitates the reaction between reactants in two immiscible phases.
Reaction Scheme:
Materials:
-
Sterically hindered 2-mercaptobenzimidazole (1.0 eq)
-
Sterically hindered 2-haloaniline (1.0 eq)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Aliquat 336) (0.1 eq)
-
Aqueous base solution (e.g., 50% NaOH)
-
Organic solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Dissolve the 2-mercaptobenzimidazole in the aqueous base solution.
-
Dissolve the 2-haloaniline and the phase-transfer catalyst in the organic solvent.
-
Combine the two phases in a reaction flask equipped with a mechanical stirrer.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.
Comparison of PTC Conditions:
| Phase-Transfer Catalyst | Organic Solvent | Temperature (°C) | Typical Reaction Time (h) |
| TBAB | Toluene | 50 | 4-8 |
| Aliquat 336 | Dichloromethane | 25 | 6-12 |
| TBAB | Toluene (with sonication) | 25 | 1-2 |
III. References
-
Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301–1303.
-
Yilmaz, F., et al. (2013). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 845-851.
-
Neves, A. P., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2469-2474.
-
Singh, R., et al. (2022). Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones. The Journal of Organic Chemistry.
-
Al-Ghorbani, M., et al. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Current Microwave Chemistry.
-
Li, Y., & Li, C.-J. (2019). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 21(17), 7044-7048.
-
Wang, M.-L., & Kumar, S. (2016). Synthesis of Diallyl Thioether under the Influence of Ultrasound Assisted Multi-Site Phase-Transfer Catalysis Condition. International Journal of Engineering Research and Development, 12(7), 56-65.
-
Reeves, W. P., et al. (1981). Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 11(12), 1071-1077.
-
Kahveci, B., et al. (2015). Microwave-Assisted Synthesis of Some Benzimidazole Derivatives Containing Imine Function. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 79-86.
-
Nolan, S. P., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(50), 9210-9215.
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
-
Singh, R., et al. (2022). Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones. PubMed.
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
Jha, P. (2017). Two Stage Synthesis of Aromatic Thioethers using Hydrogen Sulfide and Reusable Phase Transfer Catalyst. [PhD thesis, National Institute of Technology, Rourkela].
-
Wang, D., et al. (2025). Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides. Organic Chemistry Frontiers.
-
Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. PubMed.
-
Organic-Synthesis.com. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
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Reddy, T. R., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Al-Azzawi, A. M., & Mohammed, H. A. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104.
-
Wang, D., et al. (2025). Overcoming Steric Constraints in C-H Arylation via Pd/Ag Dual Catalysis: A Shortcut to Ortho-Tetrasubstituted Heterobiaryl N-Oxides. Request PDF.
-
Cristau, H.-J., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1581-1591.
-
Pontiki, E., et al. (2016). Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. Bioorganic & Medicinal Chemistry, 24(21), 5423-5430.
-
Calcagno, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3584.
-
Pericherla, K., & Kumar, A. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. ResearchGate.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wang, Y., et al. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters.
-
Cooks, R. G., et al. (2019). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 10(37), 8619-8625.
-
Abdel-Malek, H. A., & Ewies, E. F. (2016). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
El-Sayed, N. N. E., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1038-1046.
-
Wang, C., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15), 2355-2364.
-
Mohammadi, A. A., & Kakaei, S. (2021). C-S bond creation via intramolecular cascade: a new and green method for synthesis of benzothiazoles derivatives. Journal of Synthetic Chemistry, 1(1), 1-8.
-
Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 231, 114154.
-
Mukherjee, S., et al. (2025). Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. ACS Sustainable Chemistry & Engineering.
-
Patureau, F. W., & Louillat, M.-L. (2014). Oxidative C–H amination reactions. Chemical Society Reviews, 43(1), 213-224.
-
Stoyanov, S., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science, 2(6), 13-18.
-
Aboonajmi, J., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. Organic & Biomolecular Chemistry, 21(38), 7809-7815.
-
Pontiki, E., et al. (2016). Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. PubMed.
-
Tlahuext-Aca, A., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3790-3793.
-
Scribd. (n.d.). C-O, C-N and C-S Bond Formation Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Gomaa, M. S. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(9), 103308.
-
Küçükbay, H., et al. (2016). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 21(9), 1149.
-
Varga, B., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)₃ catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2470-2478.
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- 5. scispace.com [scispace.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Oxidative C–H amination reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 17. ijerd.com [ijerd.com]
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- 20. crdeepjournal.org [crdeepjournal.org]
Minimizing oxidative degradation of 2-(1H-benzimidazol-2-ylthio)aniline in solution
A Guide to Minimizing Oxidative Degradation in Solution for Researchers and Drug Development Professionals
Introduction
2-(1H-benzimidazol-2-ylthio)aniline is a heterocyclic compound featuring benzimidazole, thioether, and aniline moieties. This structure makes it a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents such as glycogen phosphorylase inhibitors.[1][2] However, the very functional groups that make this molecule attractive for synthesis also render it highly susceptible to oxidative degradation in solution. Researchers frequently encounter issues with solution instability, manifesting as discoloration, the appearance of unknown impurities, and inconsistent experimental results.
This technical support guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of your 2-(1H-benzimidazol-2-ylthio)aniline solutions.
PART 1: Troubleshooting Guide
This section addresses common problems encountered during the handling of 2-(1H-benzimidazol-2-ylthio)aniline solutions.
Q1: My solution of 2-(1H-benzimidazol-2-ylthio)aniline turned yellow/brown shortly after preparation. What is happening?
A1: This is a classic sign of oxidative degradation. The aniline and thioether moieties are both prone to oxidation. The aniline component can form colored oligomers and polymers upon oxidation, while the thioether can be oxidized to a sulfoxide and then a sulfone.[3][4] This process is often accelerated by dissolved oxygen, light, and trace metal impurities in the solvent.
Initial Corrective Actions:
-
Solvent Purity: Immediately switch to a fresh bottle of high-purity, anhydrous-grade solvent. Older solvents can accumulate peroxides, which are potent oxidizing agents.
-
Light Protection: Ensure your vial is protected from light. Use an amber vial or wrap a clear vial completely in aluminum foil. Benzimidazole and aniline derivatives are known to be photosensitive.[5][6][7]
-
Temperature Control: Prepare and store the solution at a reduced temperature (2-8°C) to slow the rate of degradation.[8]
Q2: My HPLC/LC-MS analysis shows new peaks appearing and growing over time, while my main compound peak decreases. How can I identify the cause?
A2: This confirms that your compound is degrading. The new peaks correspond to degradation products. The primary suspects are the sulfoxide and/or sulfone derivatives of the parent molecule, formed by oxidation of the thioether linkage. You may also be observing products from aniline oxidation.[4][9]
Troubleshooting Workflow:
-
Forced Degradation: To confirm the identity of the degradants, perform a simple forced degradation study (see Protocol 3). Briefly expose a small sample of your solution to a mild oxidant like 3% hydrogen peroxide.[10] The peaks that significantly increase in this sample are likely your oxidative degradants.
-
Inert Atmosphere: Prepare a fresh solution using a solvent that has been deoxygenated by sparging with an inert gas like argon or nitrogen for 15-20 minutes (see Protocol 2). If the new peaks form much more slowly, dissolved oxygen is the primary culprit.
-
Solvent Evaluation: Test different recommended solvents (see Table 1). Prepare small batches in deoxygenated DMSO, DMF, and acetonitrile. Monitor by HPLC at timed intervals (e.g., 0, 2, 6, 24 hours) to identify the solvent system that provides the best stability.
Q3: I'm getting inconsistent and non-reproducible results in my biological or chemical assays. Could this be related to compound stability?
A3: Absolutely. If the compound degrades, its effective concentration decreases over the course of the experiment, leading to unreliable results. Furthermore, the degradation products themselves might be reactive or possess their own biological activity, interfering with your assay.
Validation Strategy:
-
Pre- and Post-Assay Analysis: Analyze the concentration and purity of your compound solution by HPLC or UV-Vis immediately before you start your experiment and again from a control well/vial at the end of the incubation period. A significant drop in concentration (>5-10%) indicates that degradation is affecting your results.
-
Time-Course Study: If your assay involves a long incubation, run a parallel stability study of the compound under the exact assay conditions (media, temperature, plate type) but without cells or other reagents. This will isolate the compound's intrinsic stability under the experimental conditions.
-
Implement Stabilization: If instability is confirmed, you must adopt the stabilization techniques outlined in this guide, such as using deoxygenated solvents, protecting from light, and potentially adding a compatible antioxidant.
PART 2: Frequently Asked Questions (FAQs)
Q4: What are the primary chemical pathways for the degradation of 2-(1H-benzimidazol-2-ylthio)aniline?
A4: The two most probable degradation pathways are:
-
Thioether Oxidation: The sulfur atom is oxidized, typically by dissolved molecular oxygen, peroxides, or other reactive oxygen species. This is a two-step process, first forming the sulfoxide and then the more highly oxidized sulfone.[4]
-
Aniline Oxidation: The primary aromatic amine is highly susceptible to one-electron oxidation, forming a radical cation.[9] This intermediate is highly reactive and can undergo coupling reactions, leading to the formation of colored dimers and oligomers.[3][7]
These processes are often initiated or accelerated by light (photodegradation) and heat.[11]
Q5: Which solvents are recommended for preparing and storing solutions?
A5: The best choice is a high-purity, anhydrous, polar aprotic solvent.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have good solvating power for this class of molecule.
-
Use with Caution: Acetonitrile can be used for shorter-term experiments but ensure it is peroxide-free.
-
Avoid: Protic solvents like methanol and ethanol are generally less ideal for long-term storage as they can participate in radical reactions. Avoid aqueous buffers for stock solutions; perform dilutions into aqueous media immediately before use.
Q6: What is the definitive protocol for preparing and storing a stock solution?
A6: Please refer to Protocol 1 below for a detailed, step-by-step guide. The key principles are: use high-purity anhydrous solvent, deoxygenate the solvent, handle the solid and solution under an inert atmosphere if possible, protect from light, and store at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[8]
Q7: Can I use antioxidants to stabilize my solution? Which ones are effective?
A7: Yes, antioxidants can be highly effective. The ideal antioxidant should be a radical scavenger that does not interfere with your downstream application.
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. A final concentration of 0.01-0.1% (w/v) is often sufficient.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant. Can be used if the final solution is aqueous, but its stability is also pH-dependent.
-
N-acetylcysteine (NAC): Contains a thiol group and is an effective scavenger of reactive oxygen species.
Important: Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay.
PART 3: Visualization & Data
Diagrams
Caption: Proposed oxidative degradation pathways.
Caption: Troubleshooting workflow for solution instability.
Data Summary
Table 1: Summary of Recommendations for Minimizing Degradation
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvents | High-purity, anhydrous DMSO or DMF | Excellent solubilizing power. Anhydrous grade minimizes water-related side reactions. |
| Storage Temperature | Short-Term (<1 week): 2-8°CLong-Term (>1 week): -20°C or -80°C | Reduces the kinetic rate of all degradation pathways.[8] Avoid freeze-thaw cycles. |
| Atmosphere | Inert (Argon or Nitrogen) | Removes dissolved oxygen, a primary oxidant for both the thioether and aniline moieties.[4][9] |
| Light Exposure | Minimize at all times | Use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[5][6] |
| Compatible Antioxidants | Butylated Hydroxytoluene (BHT) | Effective radical scavenger. Always verify compatibility with your specific assay. |
| pH of Final Solution | Neutral to slightly acidic (if possible) | The aniline moiety is a weak base.[3] Extreme pH values can catalyze degradation. |
PART 4: Experimental Protocols
Protocol 1: Recommended Preparation of Stock Solutions
-
Materials:
-
2-(1H-benzimidazol-2-ylthio)aniline solid
-
High-purity, anhydrous DMSO (or DMF) from a freshly opened bottle
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile amber glass vial with a septum-lined cap
-
-
Procedure:
-
Place the required amount of solid compound into the amber vial.
-
Puncture the septum with a gas inlet needle and an outlet needle.
-
Gently flush the vial with inert gas for 2-3 minutes to displace air.
-
Separately, sparge the required volume of anhydrous DMSO with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Using a syringe, carefully add the deoxygenated DMSO to the vial containing the solid.
-
Mix gently (vortex or sonicate briefly) until fully dissolved.
-
Before withdrawing the needle, ensure a slight positive pressure of inert gas remains in the headspace.
-
Wrap the vial's cap/septum area with parafilm.
-
Label clearly and store at the recommended temperature (see Table 1).
-
Protocol 2: Inert Atmosphere Handling for Sensitive Experiments
-
Objective: To prepare and use the solution while minimizing exposure to atmospheric oxygen.
-
Setup: This can be performed in a glovebox or on the benchtop using Schlenk line techniques.
-
Benchtop Procedure:
-
Prepare the stock solution as described in Protocol 1.
-
Before use, allow the vial to equilibrate to room temperature.
-
To withdraw a sample, first flush a clean, dry syringe with inert gas.
-
Pierce the septum of the stock solution vial with the syringe needle. It is good practice to also insert a needle attached to a balloon filled with inert gas to maintain positive pressure and prevent a vacuum from forming.
-
Withdraw the desired volume.
-
Dispense the solution directly into your reaction vessel or assay plate, preferably one that has also been flushed with inert gas.
-
Protocol 3: Rapid Stability Assessment via Forced Degradation
-
Objective: To quickly confirm the susceptibility of the compound to oxidation and identify the corresponding degradation peaks in an analytical run (e.g., HPLC). This is a key part of method validation as described in ICH guidelines.[12][13]
-
Procedure:
-
Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Control Sample: Dilute an aliquot of this solution to your target analytical concentration. Analyze immediately by HPLC/LC-MS. This is your T=0 reference.
-
Oxidative Stress: To another aliquot of the stock solution, add a small volume of 3% hydrogen peroxide (e.g., 1 part H₂O₂ to 9 parts stock solution).[10]
-
Incubate the stressed sample at room temperature for 2-4 hours, protected from light.
-
Dilute the stressed sample to the same analytical concentration as the control and analyze by HPLC/LC-MS.
-
-
Analysis: Compare the chromatograms of the control and stressed samples. Peaks that are significantly larger or newly present in the stressed sample are your oxidative degradation products. You can now use the retention times of these peaks to monitor for degradation in your routine experiments.
References
- BenchChem (2025). antioxidant efficacy of N-(2-Heptyl)aniline vs other aniline derivatives.
- ResearchGate (2025). Evaluation of antioxidant activity of aniline and polyaniline | Request PDF.
- Wikipedia (n.d.). Aniline.
- Neuroquantology (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- ResearchGate (2026). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments | Request PDF.
- BenchChem (n.d.). Application Notes and Protocols for Creating Stable Thioether Linkages with Bis-sulfone-PEG4-Tetrazine.
- Research Journal of Pharmacy and Technology (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method.
- IJRPC (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- Google Patents (n.d.). Method for removing thiol-contaminants from thioether solutions.
- Wikipedia (n.d.). Thioester.
- (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pharmaceutical Technology (2016). Forced Degradation Studies for Biopharmaceuticals.
- ACS Publications (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework | Chemistry of Materials.
- Master Organic Chemistry (2015). Thiols And Thioethers.
- ScienceDirect (n.d.). Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors.
- ResearchGate (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics | Download Scientific Diagram.
- PubChem (n.d.). 2-(1H-benzimidazol-2-yl)aniline.
- RUN (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- PubMed (2016). Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors.
- BenchChem (n.d.). Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide.
- BenchChem (n.d.). stability issues of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one in solution.
- Sigma-Aldrich (n.d.). 2-(1H-Benzo[d]imidazol-2-yl)aniline.
- PubMed (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study.
- PMC (n.d.). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate.
- MDPI (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- MDPI (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
- (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- ResearchGate (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous....
- ResearchGate (n.d.). N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of....
Sources
- 1. (PDF) Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors [academia.edu]
- 2. Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(1H-Benzo[d]imidazol-2-yl)aniline | 5805-39-0 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. pharmtech.com [pharmtech.com]
Troubleshooting hygroscopic nature of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride salt
[1]
Product Profile & Core Challenge
-
Compound: 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride[1]
-
CAS (Free Base): 5805-39-0 (Salt forms vary)[1]
-
The Issue: The hydrochloride salt of this molecule is deliquescent . The high charge density of the chloride ion (
) coupled with the hydrogen-bonding potential of the anilinium and benzimidazolium protons creates a lattice energy that is easily overcome by the hydration energy of atmospheric water. -
The Risk: Beyond weighing errors, absorbed water catalyzes hydrolysis of the benzimidazole ring and promotes oxidation of the thioether (
) to sulfoxides ( ), rendering the compound useless for precise biological or synthetic applications.
Module 1: The "I Can't Weigh It" Problem
User Issue: “The mass on the balance keeps drifting upwards while I’m trying to weigh the solid. It turns sticky on the spatula.”
Root Cause Analysis
You are observing kinetic water sorption . The surface of the crystal lattice is adsorbing water vapor faster than the balance stabilization time. Standard static weighing will always yield a positive error (mass > actual compound).[1]
Protocol: The "Weighing by Difference" Technique
Do not weigh this compound directly into your destination flask. Use this subtraction method to eliminate time-dependent drift.[1]
-
Dry the Source: Ensure your bulk container has been stored in a desiccator (See Module 2).
-
Tare the Transfer Vial: Place a capped glass weighing vial (containing the approximate amount of solid needed) on the balance. Record this mass as
. -
Transfer: Quickly remove the vial from the balance, take it to your reaction vessel, uncap, and pour/spatula the solid into the destination flask.
-
Re-weigh: Immediately recap the weighing vial (which now contains less solid) and place it back on the balance. Record this mass as
.[1] -
Calculate:
Why this works: You are measuring the loss of mass from a closed system. Any water absorbed by the remnant solid during the open phase is accounted for in the final weighing, ensuring the calculated difference represents the actual solid delivered.
Visual Workflow: Weighing by Difference
Figure 1: Weighing by difference minimizes error caused by atmospheric moisture absorption during the weighing process.[1]
Module 2: Drying & Purification (The "Goo" Recovery)
User Issue: “My solid has clumped into a yellow paste. Putting it in a standard oven turned it brown.”
Root Cause Analysis
-
Clumping: Lattice water has formed a hydrate.[1]
-
Browning (The Danger Zone): You likely oxidized the sulfur. The thioether linkage (
) in this molecule is susceptible to oxidation to sulfoxide ( ) or sulfone ( ) under heat and air.[1] Never dry this compound in a standard air oven.
Troubleshooting Table: Drying Methods
| Method | Suitability | Risk Level | Protocol Notes |
| Standard Air Oven | FORBIDDEN | High | Heat + Oxygen = S-oxidation (Browning).[1] |
| Vacuum Oven | Moderate | Medium | Set to <45°C. Must flush with |
| Desiccator ( | High | Low | Best for small samples.[1] |
| Azeotropic Drying | BEST | Low | Chemical removal of water. Ideal for synthesis prep.[1] |
The "Gold Standard" Protocol: Azeotropic Drying
If you need the compound strictly anhydrous for a reaction (e.g., acylation of the aniline), use chemical drying.
Module 3: Salt Selection Strategy
User Issue: “I need to develop a formulation, but the HCl salt is too unstable. Can I change it?”
Expert Insight
The Hydrochloride (HCl) salt is often the default choice in early discovery but is poor for hygroscopicity because the chloride ion is small and has high charge density, attracting water molecules to stabilize the crystal lattice.
Recommendation: Switch to a Chaotropic or Large Counter-ion salt.[1]
Replacing
Salt Optimization Decision Tree
Figure 2: Strategic selection of counter-ions.[1] Tosylate salts are often hydrophobic and resist moisture significantly better than HCl salts.
FAQ: Specific Chemical Interactions
Q: Can I use ethanol to recrystallize this salt? A: Use with caution. While ethanol is a good solvent for benzimidazoles, the HCl salt is likely too soluble in pure ethanol.
-
Better Protocol: Dissolve in minimal hot ethanol, then add Diethyl Ether or Ethyl Acetate until turbid (cloudy). Cool slowly. This "anti-solvent" method yields drier, more defined crystals than evaporation.
Q: I see a peak at M+16 in my Mass Spec. What happened? A: This confirms oxidation of the sulfur atom .
-
Diagnosis: You likely dried the compound in an air oven or stored it in a non-air-tight container. The thioether (
) has oxidized to the sulfoxide ( ). This is an irreversible impurity.[1]
Q: Is the free base less hygroscopic?
A: Yes, significantly. If your experiment allows, neutralize the salt with saturated
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection and hygroscopicity mechanisms).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Source for "Weighing by Difference" and Azeotropic drying protocols).
-
BenchChem Technical Support. (2025). Handling and storage of hygroscopic amine hydrochlorides. Retrieved from (General protocols for aniline HCl salts).[1]
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary: 2-(1H-benzimidazol-2-yl)aniline.[1] Retrieved from .[1]
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1] (Primary source for Tosylate/Fumarate switching strategy).
Resolving peak tailing in HPLC analysis of benzimidazole hydrochlorides
Topic: Troubleshooting Peak Tailing in HPLC Ticket ID: #BZ-HCl-001 Status: Open for Resolution Expert: Senior Application Scientist, Chromatography Division
Executive Summary
Benzimidazole hydrochlorides (e.g., Bendamustine, Omeprazole, Albendazole salts) are notoriously difficult to analyze due to their basic nature (pKa ~5.4–6.0). Peak tailing in these analyses is rarely a random error; it is a deterministic result of unwanted secondary interactions between the cationic analyte and the stationary phase.
This guide moves beyond generic advice to address the specific physicochemical behavior of benzimidazole salts on silica columns.
Module 1: The Diagnostic (Why is this happening?)
Q: Why do benzimidazoles tail more than neutral compounds? A: The "Silanol Trap." Standard C18 columns are made of silica.[1][2] Even high-quality silica has residual silanol groups (Si-OH) on the surface.
-
Ionization: At neutral pH (4–8), these silanols deprotonate to form Si-O⁻ .
-
Coulombic Attraction: Your benzimidazole hydrochloride is a salt; in solution, it dissociates into the chloride ion and the positively charged benzimidazolium cation .
-
The Drag: The positive drug sticks to the negative silanol (ion-exchange mechanism) rather than just partitioning into the C18 layer. This "drag" slows down a portion of the molecules, creating the tail.
Q: Does the "Hydrochloride" part matter? A: Yes. It guarantees your analyte enters the column fully ionized.[3] If your mobile phase cannot suppress this charge or mask the silanols, tailing is inevitable.
Visualizing the Mechanism
The following diagram illustrates the competing forces causing the tailing.
Caption: Figure 1. The dual-retention mechanism where secondary silanol interactions distort peak symmetry.
Module 2: Mobile Phase Optimization (The Chemical Fix)
Q: Can I fix tailing just by changing the mobile phase? A: Often, yes. You have two primary strategies: Suppression or Masking .[4]
Strategy A: Low pH Suppression (Recommended)
Mechanism: At pH < 3.0, surface silanols become protonated (Si-OH) and neutral. They lose their ability to bind the positive benzimidazole.
-
Protocol: Use Phosphate buffer (20–25 mM) adjusted to pH 2.5 .
-
Why Phosphate? It buffers strongly at low pH. Formate/Acetate are too weak at pH 2.5 to prevent local pH shifts inside the pore.
-
Warning: Do not use standard silica columns below pH 2.0 unless they are "Sterically Protected" (e.g., Agilent StableBond), or the bonded phase will hydrolyze (strip off).
Strategy B: The "Sacrificial Base" (Triethylamine)
Mechanism: If you must work at neutral pH (e.g., for mass spec compatibility or stability), add a competing base.[4]
-
Concentration: 5–10 mM.
-
Action: TEA is a smaller, stronger base than many benzimidazoles. It saturates the active silanol sites, effectively "capping" them so your drug flows past without sticking.
Data Comparison: Buffer Effects on Tailing Factor (
| Mobile Phase Condition | Mechanism | Expected | Notes |
| Water/MeOH (No Buffer) | Uncontrolled Ionization | > 2.5 (Fail) | Do not use. pH varies wildly. |
| Acetate Buffer pH 4.5 | Max Silanol Activity | 1.8 – 2.2 | Worst pH range for basic drugs. |
| Phosphate Buffer pH 2.5 | Silanol Suppression | 1.0 – 1.3 | Gold Standard for UV detection. |
| Add 5mM TEA (pH 6.0) | Silanol Masking | 1.1 – 1.4 | Good alternative if low pH is impossible. |
Module 3: Column Selection (The Hardware Fix)
Q: My mobile phase is perfect, but I still see tailing. Is my column dead? A: It might be the wrong type of column. "C18" is a generic term. For benzimidazoles, you need specific surface chemistry.
1. End-Capping is Non-Negotiable Manufacturers react free silanols with small reagents (TMS) to cover them.
-
Requirement: Ensure your column is "Double End-capped" or "Base Deactivated" (BDS).
-
Verification: Check the manufacturer's CoA for "Silanol Activity" tests (often done with amitriptyline or pyridine).
2. Embedded Polar Groups (EPG)
-
Technology: A polar group (amide, carbamate) is embedded in the C18 chain.
-
Benefit: These groups create a "water shield" near the silica surface, preventing the benzimidazole from reaching the silanols.
-
Example: Waters SymmetryShield, Agilent Bonus-RP, Phenomenex Synergi Fusion.
3. Hybrid Particles (High pH Strategy)
-
Strategy: If low pH fails, go High pH (>10) . At pH 10, benzimidazole (pKa ~5.5) is deprotonated (neutral) and won't stick to silanols.
-
Constraint: Standard silica dissolves at pH > 8. You must use Hybrid (Organosilica) columns.
-
Examples: Waters XBridge, Agilent Poroshell HPH.
Module 4: Troubleshooting Workflow
Follow this decision tree to resolve persistent tailing issues.
Caption: Figure 2. Step-by-step logic for isolating the root cause of peak asymmetry.
Module 5: The "Hydrochloride" Trap (Sample Diluent)
Q: I dissolved my sample in 100% Methanol to ensure solubility, but the peak is distorted. Why? A: This is "Solvent Mismatch," not silanol tailing. Benzimidazole Hydrochlorides are salts.[6][7]
-
The Error: Injecting a strong solvent (MeOH) into a weaker mobile phase (e.g., 70% Buffer) causes the analyte to travel faster than the mobile phase initially.
-
The Result: Peak fronting or splitting, often confused with tailing.
-
The Fix: Dissolve the sample in the mobile phase itself. If solubility is an issue, use the highest % organic possible that matches the initial gradient conditions.
References
-
Agilent Technologies. (2024). HPLC Column User Guide: Strategies for Basic Compounds. Retrieved from
-
Chrom Tech. (2025).[8] What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects.[1][3][8] Retrieved from
-
Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes and TEA Usage. Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanism and Application.[1] Retrieved from
-
Konçe, İ., et al. (2020). Determination of pKa Values for Benzimidazole Drugs Using Reversed-Phase Liquid Chromatography. Journal of Chemical & Engineering Data.[7] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. chromtech.com [chromtech.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 2-(1H-benzimidazol-2-ylthio)aniline Hydrochloride
Executive Summary
Objective: This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride (the "Product") versus its Free Base form (the "Alternative").
Significance: The 2-(thio)benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, often utilized in kinase inhibitors and anti-parasitic agents.[1] Differentiating the hydrochloride salt from the free base is a frequent quality control challenge. This guide delineates the specific chemical shift perturbations (
Experimental Methodology
To ensure reproducibility and accurate spectral comparison, the following protocol is recommended.
Sample Preparation Protocol
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
-
Reasoning: The hydrochloride salt is often sparingly soluble in CDCl3. Furthermore, DMSO-d6 is essential for observing exchangeable protons (NH, NH2/NH3+), which are the primary indicators of salt formation.[1]
-
-
Concentration: 10–15 mg of compound in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
-
Reference: Residual DMSO pentet at
2.50 ppm.
Structural Numbering Logic
For the assignments below, the following numbering is used:
-
Benzimidazole Ring (BI): N1, C2(S), N3, C3a, C4, C5, C6, C7, C7a.[1]
-
Aniline Ring (An): C1(N), C2(S), C3, C4, C5, C6.[1]
-
Note: The thioether linkage connects BI-C2 to An-C2.
-
Comparative Analysis: HCl Salt (Product) vs. Free Base (Alternative)
The formation of the hydrochloride salt results in distinct electronic changes, primarily driven by the protonation of the most basic sites: the benzimidazole imidazole nitrogen (
Quantitative Shift Comparison Table (DMSO-d6)
| Proton Assignment | Signal Type | Free Base ( | HCl Salt ( | |
| Exchangeable Protons | ||||
| BI-NH (Imidazole) | Broad Singlet | 12.40 – 12.60 | > 13.50 (or invisible) | Significant Downfield/Broadening |
| An-NH | Broad Singlet | 5.20 – 5.60 | 8.00 – 10.00 (Broad) | +3.0 to +4.0 ppm (Diagnostic) |
| Aromatic Protons | ||||
| An-H6 (Ortho to N) | Doublet (d) | 6.50 – 6.70 | 7.10 – 7.30 | +0.6 ppm (Loss of shielding) |
| An-H4 (Para to N) | Triplet (t) | 6.45 – 6.60 | 6.90 – 7.10 | +0.4 ppm |
| An-H3/H5 | Multiplet (m) | 7.00 – 7.20 | 7.30 – 7.50 | +0.2 ppm |
| BI-H4/H7 | Multiplet (m) | 7.40 – 7.60 | 7.70 – 7.90 | +0.3 ppm (Inductive deshielding) |
| BI-H5/H6 | Multiplet (m) | 7.10 – 7.20 | 7.30 – 7.45 | +0.2 ppm |
Key Interpretive Insights
1. The "Aniline Shift" (Primary Diagnostic)
In the Free Base , the aniline amino group (-NH2) is a strong electron donor (mesomeric effect), which significantly shields the ortho (H6) and para (H4) protons, causing them to appear upfield (6.5–6.7 ppm).[1]
-
In the Product (HCl Salt): Protonation converts -NH2 to -NH3+. This removes the electron-donating capability and introduces a strong electron-withdrawing inductive effect.
-
Result: The signals for An-H6 and An-H4 shift downfield by approximately 0.4–0.6 ppm. This "loss of shielding" is the most reliable confirmation of salt formation on the aniline ring.
2. The Benzimidazole "Salt Effect"
The benzimidazole ring is also basic. Protonation at the N3 position creates a positive charge that is delocalized over the imidazole ring.
-
Result: A global deshielding (downfield shift) of the benzimidazole aromatic protons (H4, H5, H6, H7) by 0.2–0.3 ppm compared to the free base.[1]
3. Exchangeable Proton Dynamics
-
Free Base: The aniline NH2 is a distinct, relatively sharp broad singlet around 5.5 ppm.[1]
-
HCl Salt: This signal disappears from the 5.5 ppm region. It re-emerges as a very broad signal (often integrating for 3H) between 8.0 and 10.0 ppm, representing the rapidly exchanging -NH3+ protons.[1] Note: If the sample is wet, this signal may merge with the HDO peak.[1]
Structural Logic & Mechanism (Graphviz)[1]
The following diagram illustrates the structural logic linking the synthesis to the spectral changes.
Figure 1: Mechanistic flow showing how protonation alters the electronic environment, leading to predictable NMR shifts.[1]
Detailed Assignment Walkthrough (HCl Salt)
When analyzing the spectrum of the Product , look for these specific signals in order:
-
The Benzimidazole "Roof" (7.7 – 7.9 ppm): Identify the multiplet corresponding to the H4 and H7 protons of the benzimidazole. These are the most deshielded aromatic protons (excluding the exchangeables) due to the proximity to the imidazole nitrogens and the anisotropic effect of the fused ring system.[2]
-
The Aniline "Deshielded Ortho" (7.3 – 7.5 ppm): Locate the proton ortho to the sulfur (An-H3). This proton is deshielded by the sulfur atom and the adjacent benzimidazole ring. It often overlaps with the benzimidazole H5/H6 signals.
-
The Diagnostic Shift (7.1 – 7.3 ppm): Look for the An-H6 proton (ortho to the nitrogen). In the free base, this would be upfield (6.6 ppm).[1] In the Product , it is pushed downfield to this region. Verification: If you see a doublet around 6.6 ppm, your salt formation is incomplete, or the free base has regenerated.[1]
-
The "Invisible" Protons (13+ ppm & 8-10 ppm): Do not expect sharp peaks for the NH protons.
-
Benzimidazole NH: Look for a very low "hump" >13 ppm.
-
Ammonium (-NH3+): Look for a broad baseline rise between 8 and 10 ppm.[1] Integration of the aromatic region is often more reliable than integrating these exchangeable protons.
-
References
-
Benzimidazole Tautomerism & Shifts: Claramunt, R. M., et al.[1] "The effect of protonation and phase on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003.[1]
-
General Benzimidazole NMR Data: BenchChem Application Note. "Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy."
-
Thio-Benzimidazole Synthesis & Spectra: Al-kazweeny, R., et al. "Designs, synthesis, structural elucidation... of various derivatives of 2-mercaptobenzimidazole."[1] International Journal of Medical Research and Health Sciences, 2020.[1]
-
Substituent Effects on Aniline: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard Reference Text).
Sources
Mass spectrometry fragmentation patterns of 2-(1H-benzimidazol-2-ylthio)aniline
Executive Summary
This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 2-(1H-benzimidazol-2-ylthio)aniline (hereafter referred to as BZT-S ).
As a Senior Application Scientist, I have structured this analysis to compare BZT-S against its structural bio-isostere, 2-(1H-benzimidazol-2-yloxy)aniline (the Oxo-analog ). This comparison highlights the critical impact of the thioether (C–S) versus ether (C–O) linkage on fragmentation kinetics, providing a robust framework for structural elucidation in drug metabolism and impurity profiling.
Part 1: Structural Context & Chemical Space[1]
The fragmentation logic is dictated by the varying bond dissociation energies (BDE) and proton affinity sites within the molecule.
| Feature | BZT-S (Thio-Analog) | Oxo-Analog (Comparator) | Mass Spec Consequence |
| Formula | C₁₃H₁₁N₃S | C₁₃H₁₁N₃O | BZT-S [M+H]⁺ = m/z 242.07 Oxo [M+H]⁺ = m/z 226.09 |
| Linker | Thioether (–S–) | Ether (–O–) | C–S bond (65 kcal/mol) is significantly weaker than C–O (85 kcal/mol). BZT-S fragments more readily at the linker. |
| Basicity | Imidazole N3 (pKa ~5.5) | Imidazole N3 (pKa ~5.5) | Protonation localizes on the benzimidazole ring, driving charge-remote fragmentation. |
| Metabolism | S-Oxidation (Sulfoxide) | O-Dealkylation | BZT-S shows characteristic +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolic shifts. |
Part 2: Experimental Methodology (Self-Validating Protocol)
To replicate the fragmentation patterns described below, use this standardized LC-MS/MS workflow. This protocol ensures the stabilization of the labile sulfur linkage prior to collision-induced dissociation (CID).
1. Sample Preparation:
-
Stock: Dissolve 1 mg BZT-S in 1 mL DMSO (avoid protic solvents initially to prevent S-H exchange artifacts).
-
Working Solution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
2. LC Conditions (Reverse Phase):
-
Column: C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Note: BZT-S is more lipophilic than the Oxo-analog due to the sulfur atom.
3. MS Source Parameters (ESI Positive):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-S bond).
-
Collision Energy (CE): Ramp 15–35 eV.
Part 3: Fragmentation Pathways & Comparative Analysis
The fragmentation of BZT-S is dominated by the lability of the C–S bond. Unlike the Oxo-analog, where the ether linkage often survives while the rings degrade, the Thio-analog primarily cleaves at the linker.
Pathway A: The "Linker Snap" (Dominant in BZT-S)
Upon collisional activation, the protonated parent ion (m/z 242) undergoes heterolytic cleavage at the sulfur-aniline bridge.
-
Mechanism: The charge is retained on the benzimidazole-sulfur moiety due to resonance stabilization of the thione form.
-
Result: Formation of the 2-mercaptobenzimidazole cation (m/z 150) and neutral aniline loss.
-
Contrast: The Oxo-analog rarely yields the corresponding m/z 134 phenol-benzimidazole fragment as a base peak because the C–O bond is too strong; instead, it often loses the aniline radical first.
Pathway B: Sulfur Extrusion & Ring Contraction
At higher collision energies (>30 eV), the m/z 150 fragment typically ejects the sulfur atom (as CS or S) or undergoes desulfurization.
-
Result: Formation of the bare benzimidazole cation (m/z 119) .
-
Diagnostic Value: The transition
is the "Golden Transition" for identifying benzimidazole thioethers.
Pathway C: Retro-Diels-Alder (RDA) Unzipping
Common to all benzimidazoles, the imidazole ring opens, ejecting HCN (27 Da).
-
Result: m/z 119
m/z 92 (Loss of HCN).
Part 4: Data Presentation & Visualization
Table 1: Comparative Fragment Ions (Thio vs. Oxo)
| Fragment Identity | BZT-S (Thio) m/z | Oxo-Analog m/z | Relative Abundance (BZT-S) | Mechanistic Origin |
| Precursor Ion [M+H]⁺ | 242 | 226 | 100% (Source) | Protonation at Benzimidazole N3. |
| Linker Cleavage 1 | 150 | 134 (Weak) | High (Base Peak) | C–S bond cleavage (Retains S on Bz). |
| Linker Cleavage 2 | 93 | 93 | Medium | Formation of Aniline radical cation. |
| Core Scaffold | 119 | 119 | High | Loss of S (or O) + Aniline. |
| Ring Breakdown | 92 | 92 | Low | Loss of HCN from m/z 119. |
| Sulfur Specific | 65 | N/A | Low | CSH₂ loss or fragmentation of S-ring. |
Figure 1: Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway for 2-(1H-benzimidazol-2-ylthio)aniline showing the dominant C-S cleavage cascade.
References
-
BenchChem. (2025).[1][2] Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide. Retrieved from
-
Hida, M., et al. (1994).[3] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. International Journal of Mass Spectrometry. (Contextual grounding for benzimidazole HCN loss).
-
Li, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Institutes of Health (PMC). Retrieved from
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from
Sources
FTIR spectral analysis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride
A Comprehensive Guide to the FTIR Spectral Analysis of 2-(1H-benzimidazol-2-ylthio)aniline Hydrochloride: A Comparative Approach
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with benzimidazole derivatives, a class of compounds renowned for their diverse biological activities, understanding their structural nuances is critical for elucidating mechanisms of action and ensuring quality control. This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectral analysis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, a molecule of significant interest. By moving beyond a mere listing of spectral peaks, we will delve into the rationale behind the expected absorptions, compare its spectral features with relevant analogues, and provide robust experimental protocols to ensure the acquisition of high-quality, reproducible data.
The Molecular Architecture: A Vibrational Perspective
Before interpreting the FTIR spectrum, it is crucial to dissect the molecular structure of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride and identify the functional groups that will give rise to characteristic vibrational absorptions. The molecule is a composite of three key structural motifs: a benzimidazole ring, an aniline moiety, and a thioether linkage, with the aniline nitrogen present as a hydrochloride salt.
Caption: A logical workflow for the comparative analysis of FTIR spectra.
Experimental Protocols: Ensuring Data Integrity
The quality of an FTIR spectrum is intrinsically linked to the sample preparation and data acquisition procedures. Below are detailed protocols for two common FTIR analysis techniques.
KBr Pellet Method
This traditional method is often used for obtaining high-quality spectra of solid samples.
Objective: To prepare a solid dispersion of the sample in a potassium bromide (KBr) matrix for transmission FTIR analysis.
Materials:
-
2-(1H-benzimidazol-2-ylthio)aniline hydrochloride
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[1]
-
Grinding: Transfer the sample and KBr to the agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained. This step is crucial for reducing scattering effects and obtaining sharp spectral features.[2][3]
-
Pellet Formation: Assemble the pellet die. Carefully transfer the ground powder into the die and distribute it evenly.
-
Pressing: Place the die into the pellet press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. The resulting pellet should be thin and transparent.[3]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of a blank KBr pellet. Then, acquire the sample spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and often preferred method that requires minimal sample preparation.
Objective: To obtain an FTIR spectrum of the solid sample by placing it in direct contact with an ATR crystal.
Materials:
-
2-(1H-benzimidazol-2-ylthio)aniline hydrochloride
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum. This will account for any ambient atmospheric absorptions (water vapor, CO₂) and the absorbance of the crystal itself.[4][5]
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[6]
-
Data Acquisition: Acquire the sample spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a soft cloth or swab dampened with an appropriate solvent.
Conclusion: A Tool for Confident Characterization
The FTIR spectrum of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is rich with information, reflecting its complex molecular architecture. The presence of a broad N⁺-H stretching band is a definitive indicator of the hydrochloride salt formation. The characteristic absorptions of the benzimidazole and aniline rings, combined with the more subtle C-S stretching vibration, provide a unique spectral fingerprint. By employing a comparative analytical approach and adhering to rigorous experimental protocols, researchers can leverage FTIR spectroscopy as a powerful and reliable tool for the structural confirmation and quality assessment of this and other related benzimidazole derivatives, thereby advancing the frontiers of drug discovery and development.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Retrieved from [Link]
-
PubMed. (2014, January 24). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of A2-(4-Aminophenyl)-1H-benzimidazole(4APbzlH)),.... Retrieved from [Link]
-
NIST. (n.d.). 2-(2-Aminophenyl)benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). shows the FTIR spectra of CS, pretreated CS, and RS. The broad strong absorption peaks at 3600.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR absorption spectra of amorphous polyaniline hydrochloride (a) at.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022, November 30). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Retrieved from [Link]
-
Indian Academy of Sciences. (2017, September 2). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Baghdad Science Journal. (2016, June 5). Complexes of Some Transition Metal with 2-Benzoyl thiobenzimidazole and 1,10-Phenanthroline and Studying their Antibacterial Activity. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
ResearchGate. (n.d.). physical properties and FTIR spectral data for compounds [25-31]. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-benzimidazol-2-yl)aniline. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
AWS. (n.d.). CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Retrieved from [Link]
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A Researcher's Guide to the Comparative Solubility of Benzimidazole Thioether Salts: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the benzimidazole scaffold remains a cornerstone for the development of a wide array of therapeutic agents, from anthelmintics to proton pump inhibitors.[1][2] The introduction of a thioether linkage and subsequent salt formation offers a powerful strategy to modulate the physicochemical properties of these molecules, with aqueous solubility being a paramount concern for oral bioavailability and formulation development.[3] This guide provides a comprehensive comparison of the solubility profiles of various benzimidazole thioether salts, supported by experimental data and detailed methodologies, to empower researchers in their quest for optimized drug candidates.
The Critical Role of Solubility in Benzimidazole Drug Development
The journey of a drug from administration to its site of action is critically dependent on its ability to dissolve in physiological fluids. Many promising benzimidazole derivatives exhibit poor aqueous solubility in their free base form, which can lead to low and variable oral bioavailability, hindering their clinical utility.[3][4] Salt formation is a widely adopted and effective strategy to enhance the solubility and dissolution rate of these lipophilic compounds. By converting the weakly basic benzimidazole nitrogen to a more soluble salt form, a significant increase in aqueous solubility can be achieved, thereby improving the chances of therapeutic success.[3][5]
The choice of the counter-ion is a critical decision in the salt formation process, as it directly influences the resulting salt's physicochemical properties, including solubility, stability, and hygroscopicity.[6][7] Understanding the interplay between the parent molecule, the counter-ion, and the resulting crystal lattice is key to rationally designing salts with optimal biopharmaceutical properties.
Comparative Solubility Analysis: A Data-Driven Approach
To illustrate the profound impact of salt formation on the solubility of benzimidazole thioethers, this section presents a comparative analysis of experimentally determined solubility data for two prominent examples: albendazole and thiabendazole.
Case Study 1: Enhancing the Solubility of Albendazole
Albendazole, a broad-spectrum anthelmintic, is a classic example of a poorly soluble benzimidazole drug.[3][4] A recent study systematically investigated the solubility of albendazole and three of its salts: albendazole fumarate (ABZ-FMA), albendazole D-tartrate (ABZ-DTA), and albendazole hydrochloride (ABZ-HCl). The results, summarized in the table below, demonstrate a dramatic increase in solubility across different pH conditions.[3]
| Compound | Solubility in Distilled Water (μg/mL) | Solubility at pH 2.0 (μg/mL) | Solubility at pH 6.5 (μg/mL) | Solubility at pH 7.4 (μg/mL) |
| Albendazole (ABZ) | ~2.0 | ~5.0 | ~3.0 | ~4.0 |
| ABZ-FMA | >2000 | ~1650 | ~1440 | ~2300 |
| ABZ-DTA | >2000 | ~2925 | ~1500 | ~2400 |
| ABZ-HCl | >2000 | ~10500 | ~3480 | ~5700 |
| (Data sourced from a 2024 study on improving the solubility of albendazole through synthetic salts.[3]) |
The data unequivocally shows that all three salts significantly enhance the aqueous solubility of albendazole by several orders of magnitude compared to the free base. Notably, the hydrochloride salt (ABZ-HCl) exhibited the most substantial improvement, particularly in the acidic environment of pH 2.0, which mimics gastric fluid.[3] This highlights the critical role of the counter-ion and the pH of the medium in dictating the solubility of ionizable compounds.
Case Study 2: Tuning the Solubility of Thiabendazole
Thiabendazole, another important anthelmintic agent, also suffers from low aqueous solubility.[5][8] A study exploring the formation of various thiabendazolium salts revealed a wide range of solubility enhancements depending on the chosen acidic co-former.
| Compound | Fold-Increase in Aqueous Solubility (compared to Thiabendazole free base) |
| Thiabendazole Fumarate | Slightly higher |
| Thiabendazole Oxalate | Modest improvement |
| Thiabendazole Saccharinate | Modest improvement |
| Thiabendazole Maleate | ~60-fold increase |
| (Data sourced from a 2023 study on soluble thiabendazolium salts.[3][4][5][9]) |
This study demonstrates the "tunability" of solubility through judicious selection of the salt former. The maleate salt provided a remarkable 60-fold increase in solubility, while other organic acids offered more moderate improvements.[3][4][5][9] This underscores the importance of screening a diverse range of counter-ions to identify the optimal salt form for a given benzimidazole thioether.
Experimental Protocols for Solubility Determination
To ensure the generation of reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for two key solubility assessment techniques.
Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Workflow:
Sources
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- 2. jddtonline.info [jddtonline.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Soluble thiabendazolium salts with anthelminthic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(1H-benzimidazol-2-ylthio)aniline Hydrochloride in a Research Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride. In the absence of comprehensive toxicological data for this specific compound, a precautionary approach is warranted, drawing upon the known hazards of its constituent moieties: benzimidazole and aniline. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans to ensure a secure laboratory environment.
Understanding the Hazard Profile: A Precautionary Approach
Due to the limited availability of specific safety and toxicological data for 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, it is prudent to handle this compound with a high degree of caution. The hazard profile should be conservatively extrapolated from its parent structures:
-
Aniline and its derivatives: Aniline is classified as toxic and is known to cause serious eye damage, genetic defects, and carcinogenicity. It is readily absorbed through the skin and can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Benzimidazole and its derivatives: While benzimidazole itself is of low toxicity, some of its derivatives have been shown to exhibit reproductive toxicity and mutagenicity.
Therefore, 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride must be treated as a potentially toxic, irritant, and carcinogenic substance with the potential for skin absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides protection against accidental splashes and allows for safe removal of the outer glove upon contamination. Nitrile offers good resistance to a broad range of chemicals. |
| Eyes | Chemical safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles. A face shield offers additional protection for the entire face. |
| Body | A fully buttoned, long-sleeved laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guide details the procedures for handling 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride from preparation to disposal.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Weighing: Weigh the compound on a tared weigh boat within the fume hood. Use a spatula to handle the solid. Avoid creating dust.
-
Solubilization: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Experimental Procedures
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Avoid Skin Contact: Be mindful of potential skin contact at all times. If contact occurs, follow the emergency procedures outlined below.
-
Transportation: When moving the compound within the laboratory, use a secondary container to prevent spills.
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Equipment Cleaning: Clean all glassware and equipment that came into contact with the compound thoroughly.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, alert laboratory personnel and the safety officer. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Waste Disposal: A Cradle-to-Grave Responsibility
Proper disposal of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride and associated contaminated materials is crucial to protect both human health and the environment.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride.
Caption: Safe handling workflow for 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride.
Conclusion
The safe handling of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride requires a diligent and informed approach. By understanding the potential hazards, implementing robust PPE and engineering controls, adhering to a strict operational workflow, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
